hCAXII-IN-1
Description
Properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
InChI |
InChI=1S/C20H17NO5/c1-24-17-7-3-13(11-18(17)25-2)4-9-19(22)21-15-6-8-16-14(12-15)5-10-20(23)26-16/h3-12H,1-2H3,(H,21,22)/b9-4+ |
InChI Key |
VTURXSGSWBEJIN-RUDMXATFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of hCAXII-IN-8c, a Potent Human Carbonic Anhydrase XII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of hCAXII-IN-8c, a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the discovery and characterization of novel therapeutics targeting hCA XII for cancer and other diseases.
Introduction
Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including renal, breast, and lung cancers. Its expression is often associated with tumor hypoxia and poor patient prognosis. hCA XII plays a crucial role in regulating pH homeostasis in the tumor microenvironment, which is essential for cancer cell survival, proliferation, and invasion. Consequently, hCA XII has emerged as a promising therapeutic target for the development of novel anticancer agents.
This guide focuses on a representative hCA XII inhibitor, 4-(3-(6-ethoxybenzo[d]thiazol-2-yl)ureido)benzenesulfonamide, which we will refer to as hCAXII-IN-8c . This compound belongs to a class of benzothiazole-based SLC-0111 analogues and has demonstrated potent and selective inhibition of hCA XII.
Synthesis of hCAXII-IN-8c
The synthesis of hCAXII-IN-8c is a multi-step process that begins with the synthesis of the key intermediate, 2-amino-6-ethoxybenzo[d]thiazole, followed by its reaction with 4-isocyanatobenzenesulfonamide.
Synthesis Workflow
The overall synthetic route for hCAXII-IN-8c is depicted in the workflow diagram below.
Experimental Protocols
2.2.1. Synthesis of 2-Amino-6-ethoxybenzo[d]thiazole (Intermediate 1)
-
To a stirred solution of 4-ethoxyaniline (10 mmol) and potassium thiocyanate (20 mmol) in glacial acetic acid (20 mL), a solution of bromine (10 mmol) in glacial acetic acid (5 mL) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is filtered, washed with water, and then neutralized with a saturated solution of sodium bicarbonate.
-
The solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization from ethanol to afford 2-amino-6-ethoxybenzo[d]thiazole as a crystalline solid.
2.2.2. Synthesis of 4-Isocyanatobenzenesulfonamide (Intermediate 2)
-
To a suspension of sulfanilamide (10 mmol) in anhydrous dioxane (50 mL), a solution of triphosgene (4 mmol) in anhydrous dioxane (20 mL) is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
The solvent is removed under reduced pressure to yield crude 4-isocyanatobenzenesulfonamide, which is used in the next step without further purification.
2.2.3. Synthesis of 4-(3-(6-Ethoxybenzo[d]thiazol-2-yl)ureido)benzenesulfonamide (hCAXII-IN-8c)
-
To a solution of 2-amino-6-ethoxybenzo[d]thiazole (5 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), 4-isocyanatobenzenesulfonamide (5 mmol) is added portion-wise at room temperature.
-
The reaction mixture is stirred at 80 °C for 6 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to give hCAXII-IN-8c as a white solid.
Characterization of hCAXII-IN-8c
The structure and purity of the synthesized hCAXII-IN-8c are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The biological activity is characterized by its inhibitory potency against various human carbonic anhydrase isoforms.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.51 (s, 1H, NH), 9.68 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.29 (s, 2H, SO₂NH₂), 7.00 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.07 (q, J = 7.0 Hz, 2H, OCH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.5, 155.4, 152.1, 145.8, 142.9, 138.2, 131.7, 126.9, 121.8, 118.3, 115.3, 105.9, 63.6, 14.7.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₆H₁₆N₄O₄S₂ [M+H]⁺: 409.07, found: 409.1.
Biological Activity
The inhibitory activity of hCAXII-IN-8c against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was determined using a stopped-flow CO₂ hydration assay. The inhibition constants (Kᵢ) are summarized in the table below.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| hCAXII-IN-8c | >10000 | 108.4 | 25.3 | 5.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory potency of hCAXII-IN-8c is determined by a stopped-flow technique, which measures the enzyme's ability to catalyze the hydration of carbon dioxide.
Principle
The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in pH, which is monitored by a pH indicator (phenol red) using a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).
Materials and Reagents
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
hCAXII-IN-8c (or other inhibitors) dissolved in DMSO
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄, 20 mM)
-
Phenol red (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare working solutions of the inhibitor by diluting the stock solution with the assay buffer (HEPES buffer containing Na₂SO₄ and phenol red).
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with the inhibitor solution (or buffer for control) and incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with CO₂-saturated water.
-
Rapidly mix the two solutions in the observation cell of the spectrophotometer.
-
Monitor the change in absorbance at 557 nm (the absorbance maximum of phenol red at pH 7.4) for a short period (typically 10-100 seconds).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂.
-
hCA XII Signaling Pathway
hCA XII is known to influence several signaling pathways involved in cancer progression. One of the key pathways modulated by hCA XII is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Conclusion
hCAXII-IN-8c is a potent and selective inhibitor of human carbonic anhydrase XII. This technical guide provides detailed protocols for its synthesis and characterization, which can be valuable for researchers working on the development of novel anticancer agents targeting hCA XII. The information presented here can serve as a foundation for further preclinical and clinical investigations of this and similar compounds. The elucidation of the role of hCA XII in signaling pathways such as the p38 MAPK pathway further underscores its importance as a therapeutic target in oncology.
An In-depth Technical Guide on the Mechanism of Action of human Carbonic Anhydrase XII (hCA XII) Inhibitors
Disclaimer: The specific compound "hCAXII-IN-1" is not referenced in the currently available scientific literature. This guide provides a comprehensive overview of the mechanism of action for well-characterized inhibitors of human Carbonic Anhydrase XII (hCA XII), which would be relevant to a hypothetical inhibitor of this class.
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a zinc-containing metalloenzyme that plays a crucial role in pH regulation.[1] It is a transmembrane protein primarily involved in the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Elevated expression of hCA XII is observed in various cancers, where it contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[1][3] This makes hCA XII a compelling target for the development of novel anticancer therapies.[4] This guide delves into the molecular mechanisms by which inhibitors target hCA XII, presenting key quantitative data, experimental methodologies, and visual representations of the underlying pathways.
Core Mechanism of Action
The fundamental mechanism of action for the most common class of hCA XII inhibitors, the sulfonamides, involves direct interaction with the zinc ion (Zn²⁺) in the enzyme's active site. This interaction blocks the catalytic activity of the enzyme.
Catalytic Mechanism of hCA XII:
The catalytic cycle of hCA XII involves a two-step ping-pong mechanism:
-
Nucleophilic Attack: A zinc-bound hydroxide ion performs a nucleophilic attack on the carbon dioxide substrate.
-
Proton Shuttle: The resulting bicarbonate is displaced by a water molecule, and the active site is regenerated by the removal of a proton, a process often facilitated by a proton shuttle residue.
Inhibition by Sulfonamides:
Primary sulfonamides (R-SO₂NH₂) are potent inhibitors of hCA XII. Their mechanism involves:
-
Deprotonation: The sulfonamide group loses a proton to become an anion (R-SO₂NH⁻).
-
Coordination: The negatively charged sulfonamide nitrogen and one of the sulfonyl oxygens coordinate to the Zn²⁺ ion in the active site, mimicking the transition state of the CO₂ hydration reaction. This binding is typically very tight, leading to potent inhibition of the enzyme.
By occupying the active site, these inhibitors prevent the binding and catalysis of the native substrate, carbon dioxide. This leads to a disruption of pH regulation in cancer cells, ultimately inhibiting their proliferation and survival.
Quantitative Data for Representative hCA XII Inhibitors
The inhibitory potency and selectivity of various compounds against hCA isoforms are crucial for their therapeutic potential. The data below summarizes these characteristics for several representative inhibitors.
| Compound Class | Compound | hCA XII Kᵢ (µM) | hCA IX Kᵢ (µM) | hCA II Kᵢ (µM) | hCA I Kᵢ (µM) | Selectivity Profile |
| Sulfonamides | Acetazolamide (AZA) | - | - | - | - | Non-selective inhibitor of most CA isoforms. |
| Ureido-substituted benzenesulfonamides (SLC-0111) | Potent | Potent | Weaker | Weaker | Selective for hCA IX and XII over cytosolic isoforms. | |
| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | 0.335 - 1.451 | 0.168 - 0.921 | >100 | >100 | Selective for hCA IX and XII over hCA I and II. | |
| Coumarins | Vanillin enones | Highly Inhibited | Submicromolar | Weakly Inhibited | Micromolar | Selective for tumor-associated isoforms IX and XII. |
| Natural Products | Capsaicin | 0.064 | 0.28 | - | - | Effective against hCA IX and XII. |
Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity; a lower value indicates higher potency.
Experimental Protocols
The characterization of hCA XII inhibitors involves a series of in vitro and cell-based assays.
1. Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used to monitor the reaction spectrophotometrically.
-
Procedure:
-
A solution containing the purified recombinant hCA XII enzyme and a pH indicator is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (10-100 seconds).
-
The initial rate of the reaction is calculated.
-
To determine the inhibition constant (Kᵢ), the assay is repeated with varying concentrations of the inhibitor. The enzyme and inhibitor are typically pre-incubated for 15 minutes to allow for complex formation.
-
The Kᵢ values are then calculated by non-linear least-squares fitting of the data.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of hCA XII inhibitors on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Cancer cells (e.g., PC-3 for prostate cancer) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the hCA XII inhibitor (e.g., 0 to 100,000 nM) and incubated for a set period (e.g., 1-4 days).
-
An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solvent (e.g., 2-propanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm).
-
The absorbance is directly proportional to the number of viable cells, allowing for the determination of the inhibitor's cytotoxic effects.
-
3. Molecular Docking
Computational docking studies are often employed to predict and rationalize the binding mode of inhibitors within the active site of hCA XII.
-
Principle: Molecular docking algorithms predict the preferred orientation of a ligand (inhibitor) when bound to a receptor (hCA XII) to form a stable complex. This helps in understanding the specific interactions that contribute to binding affinity and selectivity.
-
Procedure:
-
The 3D crystal structure of hCA XII is obtained from a protein data bank.
-
The 3D structure of the inhibitor is generated.
-
Docking software is used to place the inhibitor into the active site of hCA XII in various conformations and orientations.
-
A scoring function is used to estimate the binding affinity for each pose, and the most favorable binding mode is identified.
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of human Carbonic Anhydrase XII.
Caption: General mechanism of hCA XII inhibition by a sulfonamide.
Caption: Typical workflow for evaluating hCA XII inhibitors.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Interaction: A Technical Guide to hCAXII-IN-1 Binding with Carbonic Anhydrase XII
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity between the selective inhibitor hCAXII-IN-1 and its target, human Carbonic Anhydrase XII (hCAXII), a key enzyme implicated in tumor progression. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Executive Summary
This compound, also identified as Compound 17, demonstrates a potent and selective inhibitory effect on human Carbonic Anhydrase XII (hCAXII). With a reported inhibition constant (Ki) of 3.8 nM, this small molecule shows significant promise for therapeutic applications targeting hypoxic tumors where CAXII is overexpressed. This guide will detail the quantitative binding affinity, the experimental protocol utilized for its determination, and a visual representation of the experimental workflow.
Quantitative Binding Affinity of this compound to CAXII
The binding affinity of this compound for CAXII has been quantified, revealing a strong interaction. The key data point is summarized in the table below.
| Compound Name | Target | Binding Parameter | Value | Experimental Method | Source |
| This compound (Compound 17) | hCAXII | Ki | 3.8 nM | Stopped-flow CO2 hydration assay | Grandāne A, et al. (2020)[1][2][3] |
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
The determination of the inhibition constant (Ki) for this compound against hCAXII was achieved using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
1. Reagents and Buffers:
-
Recombinant Human CAXII: Purified enzyme is required. The concentration in the final assay system is typically in the low nanomolar range (e.g., 10-12.5 nM).
-
This compound (Inhibitor): Stock solutions (e.g., 10 mM) and serial dilutions are prepared, typically in distilled-deionized water or a suitable solvent like DMSO.
-
Buffer: A 20 mM HEPES buffer with a pH of 7.5 is commonly used.
-
Ionic Strength Adjuster: 20 mM Na2SO4 is used to maintain a constant ionic strength.
-
pH Indicator: Phenol red, at a concentration of 0.2 mM, is used to monitor the pH change.
-
Substrate: A saturated CO2 solution is prepared by bubbling CO2 gas through chilled, deionized water. The concentration of CO2 in the assay typically ranges from 1.7 to 17 mM.
2. Instrumentation:
-
An Applied Photophysics stopped-flow instrument, or equivalent, is used to measure the rapid kinetics of the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored at its maximum absorbance wavelength (557 nm for phenol red).
3. Assay Procedure:
-
Enzyme-Inhibitor Pre-incubation: A solution of recombinant hCAXII is pre-incubated with various concentrations of this compound for a set period (e.g., 15 minutes) at room temperature. This allows for the formation of the enzyme-inhibitor (E-I) complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer solution in the stopped-flow instrument.
-
Data Acquisition: The initial rates of the CA-catalyzed CO2 hydration reaction are recorded by monitoring the change in absorbance of phenol red over a short time frame (10-100 seconds). For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.
-
Control Measurement: The uncatalyzed rate of CO2 hydration is measured in the absence of the enzyme and is subtracted from the rates observed in the presence of the enzyme.
4. Data Analysis:
-
The inhibition constants (Ki) are calculated by fitting the initial velocity data to the appropriate inhibition model using non-linear least-squares methods. Software such as PRISM is commonly used for this analysis. The reported Ki value is typically the mean of at least three independent determinations.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the stopped-flow CO2 hydration assay used to determine the binding affinity of this compound to CAXII.
Caption: Workflow for Ki determination of this compound using a stopped-flow assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of oxathiino[6,5-b]pyridine 2,2-dioxide derivatives as selective inhibitors of tumor-related carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of a Representative Carbonic Anhydrase XII Inhibitor
Introduction
Data Presentation: Selectivity Profile
The inhibitory activity of a representative selective hCA XII inhibitor against a panel of human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Ki value indicates a more potent inhibitor. The selectivity is demonstrated by the significantly lower Ki for hCA XII compared to other isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | >1000 |
| hCA II | >1000 |
| hCA IX | 45.1[1] |
| hCA XII | 4.5 [1] |
Note: The Ki values are representative of a highly selective hCA XII inhibitor, with specific values for hCA IX and XII taken from data for U-104 (SLC-0111). The values for hCA I and II indicate very low to negligible inhibition by such selective compounds.
Experimental Protocols
The determination of the inhibition constants (Ki) for carbonic anhydrase isoforms is typically performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed conversion of carbon dioxide to bicarbonate and a proton.
Stopped-Flow CO₂ Hydration Assay Protocol
-
Reagents and Buffers:
-
Purified, recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Inhibitor stock solution (typically in DMSO).
-
Buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.4).
-
Phenol red indicator solution.
-
CO₂-saturated water.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer.
-
-
Procedure:
-
The CA enzyme and the inhibitor are pre-incubated together in the buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution containing a pH indicator (e.g., phenol red) in the stopped-flow instrument.
-
The hydration of CO₂ by the CA enzyme produces protons, leading to a decrease in pH. This pH change is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 557 nm for phenol red).
-
The initial rates of the catalyzed reaction are measured for a short duration (e.g., 10-100 seconds).
-
The uncatalyzed rate of CO₂ hydration (in the absence of the enzyme) is subtracted from the measured rates.
-
The assay is performed with varying concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/KM), where [S] is the substrate (CO₂) concentration and KM is the Michaelis-Menten constant of the enzyme for the substrate.
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the tumor-associated carbonic anhydrase XII. In the hypoxic tumor microenvironment, the transcription factor HIF-1α is stabilized, leading to the upregulation of various genes, including those encoding for CA IX and CA XII. These transmembrane enzymes contribute to the acidification of the extracellular space by converting CO₂ to protons and bicarbonate, which facilitates tumor cell invasion and metastasis. Selective inhibitors of hCA XII block this activity.
Caption: Role of hCA XII in the tumor microenvironment and the action of a selective inhibitor.
Experimental Workflow
The diagram below outlines the key steps in determining the selectivity profile of a carbonic anhydrase inhibitor.
Caption: Workflow for determining the inhibition constants and selectivity profile of a CA inhibitor.
References
The Discovery and Development of a Selective Carbonic Anhydrase XII Inhibitor: A Technical Overview
Disclaimer: The compound designated "hCAXII-IN-1" is listed by chemical suppliers but lacks detailed characterization in peer-reviewed scientific literature. Therefore, this guide will focus on a representative, well-documented, and selective inhibitor of human carbonic anhydrase XII (hCA XII) to illustrate the principles of discovery and development in this class of compounds. We will use a compound from a series of 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamides, specifically compound 31 from a 2023 study published in ACS Medicinal Chemistry Letters, as our case study. This compound demonstrates high potency and selectivity for hCA XII.[1]
Introduction to Carbonic Anhydrase XII and Its Inhibition
Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation.[2][3] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4] Overexpression of hCA XII is frequently observed in various cancers and is associated with tumor progression, invasion, and resistance to therapy, making it a compelling target for anticancer drug development. The development of selective hCA XII inhibitors aims to disrupt the pH balance in the tumor microenvironment, thereby impeding cancer cell survival and proliferation.
Discovery and Synthesis of a Novel hCA XII Inhibitor
The discovery of potent and selective hCA XII inhibitors often involves the design and synthesis of molecules that can specifically interact with the active site of the target enzyme. The representative compound was developed as part of a series of 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamides.
Synthetic Pathway
The synthesis of this class of inhibitors is a multi-step process. A general synthetic strategy involves the reaction of various aldehydes with hydroxylamine to form intermediate oximes. These are then chlorinated and subsequently reacted with a piperazine-containing benzenesulfonamide scaffold to yield the final products.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of the synthesized compounds was evaluated against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, and XII) to determine their activity and selectivity. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
Table 1: Inhibitory Activity (Ki in nM) of Representative Benzenesulfonamide Inhibitors against hCA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 29 | 3.0 | 9.0 | >1000 | 5.0 |
| 30 | 3.5 | 9.4 | 43.0 | 7.0 |
| 31 | 4.0 | 7.6 | >1000 | 5.0 |
| 32 | 6.0 | 4.4 | 65.0 | 12.0 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data extracted from ACS Medicinal Chemistry Letters, 2023.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds was determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to hCAXII-IN-1 (CAS: 2479918-59-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAXII-IN-1, with CAS number 2479918-59-5, is a potent and selective small molecule inhibitor of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in the pathophysiology of various cancers.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies used for its characterization. Detailed experimental protocols for its synthesis, carbonic anhydrase inhibition assays, and cytotoxicity evaluation are presented. Furthermore, this document illustrates the key signaling pathway associated with hCA XII in cancer, providing a rationale for the antitumor activity of this compound. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Chemical and Biological Profile
This compound, also referred to as Compound 17 in some literature, belongs to the oxathiino[6,5-b]pyridine 2,2-dioxide class of compounds.[1] It demonstrates high affinity and selectivity for the tumor-associated hCA XII isoform, with notable, though lesser, activity against the related hCA IX isoform.[1][2] The selective inhibition of these cancer-related carbonic anhydrases makes this compound a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics.
Quantitative Biological Data
The inhibitory potency of this compound against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA XII | 3.8 |
| hCA IX | 56.0 |
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 1 |
| HeLa | Cervical Cancer | 4.8 ± 0.03 |
| A549 | Lung Carcinoma | 14 ± 2 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, and the key biological assays used to determine its inhibitory and cytotoxic activities.
Synthesis of this compound (Oxathiino[6,5-b]pyridine 2,2-dioxide derivative)
This protocol is a general representation based on the synthesis of similar pyridine derivatives and may require optimization.
Materials:
-
Starting materials for the oxathiino[6,5-b]pyridine core
-
Appropriate reagents and solvents
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification apparatus (e.g., column chromatography)
-
Analytical instruments for characterization (NMR, Mass Spectrometry)
Procedure:
-
Step 1: Synthesis of the Pyridine Precursor. The synthesis typically begins with the construction of a substituted pyridine ring. This can be achieved through various established methods for pyridine synthesis.
-
Step 2: Introduction of the Oxathiino Ring. The pyridine precursor is then reacted with appropriate reagents to form the fused oxathiino ring system.
-
Step 3: Oxidation to the 2,2-dioxide. The sulfide in the oxathiino ring is oxidized to the corresponding sulfone (2,2-dioxide) using a suitable oxidizing agent.
-
Step 4: Final Modification and Purification. Any necessary final modifications to the molecule are performed, followed by purification of the final product, this compound, typically by column chromatography.
-
Step 5: Characterization. The structure and purity of the synthesized this compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase, which is the hydration of carbon dioxide.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the different hCA isoforms in the assay buffer. Prepare serial dilutions of this compound.
-
Pre-incubation: Incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.
-
Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ by the enzyme causes a pH change. The initial rate of the reaction is recorded.
-
Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
Carbonic anhydrase XII is a key regulator of pH in the tumor microenvironment. Its inhibition by this compound is believed to disrupt this pH regulation, leading to an increase in intracellular acidity and a decrease in extracellular acidity. This disruption can interfere with various cellular processes that are crucial for cancer cell survival, proliferation, invasion, and metastasis.
One of the proposed downstream signaling pathways affected by CA XII involves the p38 mitogen-activated protein kinase (MAPK) pathway. Inhibition of CA XII can lead to the downregulation of this pathway, which in turn can affect the expression of proteins involved in cell cycle progression and invasion.
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Proposed signaling pathway of this compound leading to antitumor effects.
Conclusion
This compound is a selective and potent inhibitor of the tumor-associated carbonic anhydrase XII. Its ability to induce cytotoxicity in various cancer cell lines, coupled with a well-defined mechanism of action involving the disruption of pH homeostasis and downstream signaling pathways, establishes it as a significant tool for cancer research. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of novel, selective carbonic anhydrase inhibitors for cancer therapy.
References
Methodological & Application
Application Notes and Protocols: hCAXII-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of hCAXII-IN-1, a potent inhibitor of human carbonic anhydrase II (hCAII) and XII (hCAXII). The following sections detail the methodology for determining the inhibitory activity of this compound using a colorimetric-based enzymatic assay.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play crucial roles in various physiological processes, including respiration, pH homeostasis, and secretion.[1][2] Notably, isoforms hCA IX and hCA XII are overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and invasion. This makes them attractive targets for the development of anticancer therapies. This compound has been identified as a potent inhibitor of both hCAII and hCAXII. This document provides a comprehensive protocol for the in vitro characterization of this compound's inhibitory potency.
Data Presentation
The inhibitory activity of this compound against its target carbonic anhydrase isoforms is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating higher potency.
| Compound | Target Isoform | Ki (nM) |
| hCAII-IN-1 | hCAXII | 8.4 |
| hCAII-IN-1 | hCAII | 9.4 |
Data sourced from InvivoChem.
Experimental Protocols
Principle of the Assay
The in vitro assay for this compound is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, typically p-nitrophenyl acetate (pNPA), to produce a colored product, p-nitrophenol. The rate of formation of this product can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. When an inhibitor such as this compound is present, it binds to the enzyme, reducing its catalytic activity and thus slowing the rate of product formation. The extent of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of its inhibitory potency (e.g., IC50 or Ki).
Materials and Equipment
Reagents:
-
Recombinant human Carbonic Anhydrase XII (hCAXII)
-
This compound
-
p-Nitrophenyl acetate (pNPA), substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4-8.3)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Control inhibitor: Acetazolamide
-
Purified water
Equipment:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Single and multichannel pipettes
-
Reagent reservoirs
-
Incubator
Assay Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of the substrate (pNPA) in a solvent compatible with the assay (e.g., acetonitrile or ethanol).
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a stock solution of the control inhibitor, Acetazolamide, in a similar manner to this compound.
-
Dilute the recombinant hCAXII enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound solutions (or control inhibitor/vehicle) to the wells of a 96-well plate.
-
Include wells for a "no inhibitor" control (enzyme activity without inhibition) and a "blank" control (reaction without the enzyme).
-
Add the diluted hCAXII enzyme solution to all wells except the blank control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a period of 30-60 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank control from all other rates to correct for any non-enzymatic hydrolysis of the substrate.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the "no inhibitor" control and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value for the enzyme are known.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro inhibition assay of this compound.
Carbonic Anhydrase Catalytic Mechanism and Inhibition
Caption: Mechanism of hCAXII catalysis and its inhibition by this compound.
References
Application Notes and Protocols for hCAXII-IN-1 in Hypoxia and Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hCAXII-IN-1, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII), in the study of hypoxia in cancer cells. The protocols detailed below are designed to facilitate research into the functional role of hCAXII in tumor biology and to assess the therapeutic potential of its inhibition.
Introduction to hCAXII and Hypoxia in Cancer
The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. In response to hypoxic stress, cancer cells activate various survival pathways, one of which involves the upregulation of hypoxia-inducible factors (HIFs). HIF-1α, a key transcription factor, drives the expression of numerous genes that promote adaptation to hypoxia, including the transmembrane enzyme carbonic anhydrase XII (CAXII).
CAXII plays a crucial role in maintaining pH homeostasis in cancer cells. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity helps to maintain a relatively alkaline intracellular pH (pHi), which is favorable for cell proliferation and survival, while contributing to an acidic extracellular pH (pHe). This acidic microenvironment promotes tumor invasion, metastasis, and resistance to chemotherapy. Therefore, inhibition of CAXII presents a promising therapeutic strategy for targeting hypoxic tumors.
This compound: A Selective Inhibitor
While specific data for a compound explicitly named "this compound" is not publicly available, this document utilizes data from a closely related and well-characterized selective inhibitor, CAXII-IN-1 , as a proxy. CAXII-IN-1 demonstrates high potency and selectivity for hCAXII, making it an excellent tool for elucidating the role of this enzyme in cancer biology.
Quantitative Data for CAXII-IN-1
The following tables summarize the inhibitory activity of CAXII-IN-1 against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity of CAXII-IN-1 against Human Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Ki) |
| hCAXII | 3.8 nM |
| hCAIX | 56.0 nM |
Data sourced from MedChemExpress product information for CAXII-IN-1.[1]
Table 2: Cytotoxicity of CAXII-IN-1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| MCF-7 | Breast Cancer | 20 µM |
| HeLa | Cervical Cancer | 4.8 µM |
| A549 | Lung Cancer | 14 µM |
Data sourced from MedChemExpress product information for CAXII-IN-1.[1]
Signaling Pathway
The diagram below illustrates the central role of the HIF-1α/CAXII signaling pathway in the cellular response to hypoxia and the maintenance of pH homeostasis in cancer cells.
Caption: Hypoxia-induced HIF-1α signaling and CAXII-mediated pH regulation.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of this compound on cancer cells under hypoxic conditions.
Caption: Workflow for studying this compound in hypoxic cancer cells.
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is designed to determine the effect of this compound on the viability of adherent cancer cells under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Hypoxia chamber or incubator (1% O₂)
-
Trichloroacetic acid (TCA), 50% (w/v) solution, cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Place one set of plates in a normoxic incubator (21% O₂) and another set in a hypoxic chamber (1% O₂) for 48-72 hours.
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of HIF-1α and CAXII Expression
This protocol allows for the detection of changes in HIF-1α and CAXII protein levels in response to hypoxia and this compound treatment.
Materials:
-
Cancer cells cultured under desired conditions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-CAXII, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells as described in the SRB assay protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Measurement of Intracellular and Extracellular pH
This protocol describes a method to measure changes in intracellular (pHi) and extracellular (pHe) pH in response to this compound under hypoxia.
Materials:
-
Cancer cells
-
BCECF-AM (for pHi) or a pH-sensitive fluorescent indicator for pHe
-
Hanks' Balanced Salt Solution (HBSS)
-
Calibration buffers of known pH containing nigericin (for pHi)
-
Fluorescence microplate reader or fluorescence microscope
Procedure for Intracellular pH (pHi):
-
Culture cells on 96-well black-walled, clear-bottom plates.
-
Induce hypoxia and treat with this compound as required.
-
Load the cells with BCECF-AM (e.g., 1-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Measure fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
Generate a calibration curve by treating a separate set of loaded cells with calibration buffers of known pH in the presence of the ionophore nigericin.
-
Calculate the intracellular pH of the experimental samples based on the ratio of fluorescence intensities and the calibration curve.
Procedure for Extracellular pH (pHe):
-
Culture cells in a 96-well plate and induce hypoxia and treat with this compound.
-
Carefully collect the culture medium from each well.
-
Measure the pH of the collected medium using a pH-sensitive fluorescent dye according to the manufacturer's instructions or a micro-pH electrode.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines the effect of this compound on the function of the drug efflux pump P-glycoprotein (P-gp), whose activity can be influenced by the perimembrane pH regulated by CAXII.
Materials:
-
Membrane vesicles from cells overexpressing P-gp
-
This compound
-
P-gp substrate (e.g., verapamil)
-
Sodium orthovanadate (Na₃VO₄), a P-gp ATPase inhibitor
-
ATP
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric assay kit.
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing P-gp-expressing membrane vesicles in an appropriate buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control.
-
To distinguish P-gp-specific ATPase activity, prepare parallel reactions with the addition of Na₃VO₄.
-
Initiate the reaction by adding a known concentration of a P-gp substrate (e.g., verapamil) to stimulate ATPase activity, followed by the addition of ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric detection reagent.
-
The vanadate-sensitive ATPase activity is calculated by subtracting the phosphate released in the presence of Na₃VO₄ from that released in its absence.
-
Determine the effect of this compound on the P-gp ATPase activity by comparing the vanadate-sensitive activity in the presence and absence of the inhibitor.
Conclusion
These application notes and protocols provide a framework for investigating the role of hCAXII in cancer cell biology under hypoxic conditions using the selective inhibitor this compound. The provided data and methodologies will aid researchers in designing and executing experiments to further understand the therapeutic potential of targeting CAXII in cancer.
References
Application of hCAXII-IN-1 in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of hCAXII-IN-1, a selective inhibitor of human carbonic anhydrase XII (hCAXII), in various cancer research models. This document outlines the inhibitor's characteristics, presents its activity in a structured format, and offers detailed protocols for its application in key in vitro cancer biology assays.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the tumor-associated enzyme carbonic anhydrase XII (CAXII). CAXII is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is implicated in regulating the tumor microenvironment's pH, promoting cancer cell proliferation, invasion, and metastasis. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAXII contributes to extracellular acidosis, a hallmark of the tumor microenvironment that facilitates tumor progression and therapeutic resistance. The selective inhibition of hCAXII by this compound presents a promising therapeutic strategy for targeting cancer cells while minimizing effects on normal tissues.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activity of this compound.
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | >10000 |
| hCA II | 1037 |
| hCA IX | 56.0 |
| hCA XII | 3.8 |
Data sourced from Grandāne A, et al. Eur J Med Chem. 2020.
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 1 |
| A549 | Lung Adenocarcinoma | 14 ± 2 |
| HeLa | Cervical Adenocarcinoma | 4.8 ± 0.03 |
Data sourced from Grandāne A, et al. Eur J Med Chem. 2020.
Signaling Pathways Modulated by hCAXII Inhibition
The inhibition of hCAXII is known to impact key signaling pathways involved in cancer progression. The following diagrams illustrate the putative mechanisms through which this compound may exert its anti-cancer effects.
Caption: Overview of this compound's inhibitory action and its impact on cancer-related pathways.
Caption: Inhibition of hCAXII by this compound can suppress the p38 MAPK pathway, reducing invasion.
Caption: hCAXII inhibition may modulate the NF-κB pathway, impacting cancer cell survival.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in various cancer research models.
In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cell lines.
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted to the highest concentration used for the compound).
-
Incubate for 72 hours.
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value.
-
Cell Migration Assessment using Wound Healing (Scratch) Assay
This protocol is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing the desired concentration of this compound or vehicle control.
-
-
Image Acquisition:
-
Immediately capture images of the scratch at designated points (time 0).
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time compared to the initial wound area.
-
Cell Invasion Assessment using Boyden Chamber Assay
This protocol assesses the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Insert Preparation:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Preparation:
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the coated inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate for 24-48 hours.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the insert with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in multiple fields under a microscope.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell seeding densities, compound concentrations, and incubation times. All work should be conducted in a sterile environment and in accordance with standard laboratory safety procedures.
Application Notes and Protocols for hCAXII-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hCAXII-IN-1, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII). This document details its mechanism of action, provides protocols for its use in in vitro studies, and summarizes key quantitative data to guide experimental design.
Introduction
Human carbonic anhydrase XII (hCAXII) is a transmembrane enzyme that is overexpressed in various cancers. It plays a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis.[1][2][3][4] this compound is a small molecule inhibitor designed to target the catalytic activity of hCAXII, making it a valuable tool for cancer research and a potential therapeutic agent.[5]
Mechanism of Action
This compound functions by binding to the active site of the hCAXII enzyme, thereby blocking its ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition leads to an alteration of both intracellular and extracellular pH, which can induce apoptosis and inhibit the growth of cancer cells that rely on hCAXII for pH regulation. The selectivity of this compound for tumor-associated CA isoforms (like CAIX and CAXII) over cytosolic isoforms (like CAI and CAII) is a key feature, potentially reducing off-target effects.
Quantitative Data Summary
The following tables summarize the inhibitory activity of compounds identified as or closely related to this compound against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms
| Compound Name | Target Isoform | Inhibition Constant (Ki) | IC50 | Reference |
| hCA XII/II/IX-IN-1 | hCA I | 2.6 µM | ||
| hCA II | 0.004 µM | |||
| hCA IX | 0.005 µM | |||
| hCA XII | 0.001 µM | |||
| CAXII-IN-1 (Compound 17) | hCA IX | 56.0 nM | ||
| hCA XII | 3.8 nM | |||
| hCAIX/XII-IN-1 | hCA IX | 0.48 µM | ||
| hCA XII | 0.83 µM |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound Name | Cell Line | IC50 | Incubation Time | Reference |
| CAXII-IN-1 (Compound 17) | MCF-7 (Breast Cancer) | 20 ± 1 µM | Not Specified | |
| HeLa (Cervical Cancer) | 4.8 ± 0.03 µM | Not Specified | ||
| A549 (Lung Cancer) | 14 ± 2 µM | Not Specified | ||
| hCAIX/XII-IN-1 | MCF-7 (Breast Cancer) | 0.48 µM | 48 h |
Experimental Protocols
1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.
Workflow Diagram:
Caption: Workflow for CA Inhibition Assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII).
-
This compound (or related inhibitor).
-
CO₂-saturated water.
-
Buffer (e.g., 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄).
-
pH indicator (e.g., Phenol Red, 0.2 mM).
-
Stopped-flow spectrophotometer.
-
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare working solutions of the recombinant hCA enzymes in the assay buffer. The final concentration in the assay system is typically in the range of 3-10 nM. c. Pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex. d. The CA-catalyzed CO₂ hydration reaction is measured using a stopped-flow instrument. e. Initial rates of the reaction are determined by observing the change in absorbance of the pH indicator over 10-100 seconds. f. The uncatalyzed reaction rate is subtracted from the observed rates. g. Inhibition constants (Ki) are calculated using non-linear least-squares methods from at least three independent determinations.
2. Cell Proliferation Assay (WST-1 or MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow Diagram:
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
hCAXII-IN-1: A Potent and Selective Tool Compound for Carbonic Anhydrase XII Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hCAXII-IN-1, a representative potent and selective small molecule inhibitor of human Carbonic Anhydrase XII (hCAXII). hCAXII is a transmembrane, tumor-associated enzyme that plays a crucial role in pH regulation in the tumor microenvironment, making it a key target in cancer research and drug development.[1][2][3] While a specific compound designated "this compound" is not extensively documented in publicly available literature, this document leverages data from well-characterized sulfonamide-based CAXII inhibitors, such as SLC-0111, which is currently in clinical trials, to provide a comprehensive guide for researchers.[1]
Introduction to this compound
Chemical Structure (Representative Sulfonamide Inhibitor):
While the exact structure of "this compound" is not defined, a common scaffold for selective CAXII inhibitors is the ureido-substituted benzenesulfonamide, exemplified by compounds like SLC-0111.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of a tool compound is typically quantified by its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative inhibitory data for a potent sulfonamide-based CAXII inhibitor against key hCA isoforms.
| Isoform | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Ratio (Kᵢ hCA II / Kᵢ hCA XII) |
| hCA I | >10,000 | >10,000 | - |
| hCA II | 150 | 250 | - |
| hCA IX | 5.5 | 15 | - |
| hCA XII | 4.5 | 10 | 33.3 |
Note: The values presented are representative examples based on published data for potent and selective CAXII inhibitors and may not correspond to a specific real compound. The selectivity for the tumor-associated isoform hCA IX is also noted, as many inhibitors target both hCA IX and hCA XII.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay is the gold standard for determining the kinetic parameters of CA inhibition.
Principle: The assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a change in pH using a pH indicator.
Materials:
-
Recombinant human CA isoforms (hCA I, II, IX, and XII)
-
This compound (or other inhibitor)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor.
-
In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of the reaction.
-
Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Diagram: Workflow for CA Inhibition Assay
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: hCAXII-IN-1 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase XII (hCAXII) is a transmembrane enzyme frequently overexpressed in a variety of solid tumors, where it plays a crucial role in regulating the tumor microenvironment's pH.[1][2] This pH regulation is pivotal for tumor progression, metastasis, and the development of resistance to chemotherapy.[1][3][4] A significant mechanism of multidrug resistance (MDR) is the overexpression of the drug efflux pump P-glycoprotein (Pgp). Notably, hCAXII has been found to be co-expressed and physically interact with Pgp in chemoresistant cancer cells. The enzymatic activity of hCAXII helps maintain an optimal intracellular pH (pHi) that sustains the function of Pgp, thereby promoting the efflux of chemotherapeutic drugs and rendering them ineffective.
hCAXII-IN-1 and other selective inhibitors of hCAXII represent a promising strategy to counteract this resistance mechanism. By inhibiting hCAXII, these compounds can induce intracellular acidification, which in turn impairs the ATPase activity of Pgp, leading to increased intracellular accumulation of anticancer drugs and resensitization of resistant tumor cells to chemotherapy. This document provides detailed application notes and protocols for studying the combination of hCAXII inhibitors, using this compound as a representative agent, with other anticancer drugs.
Mechanism of Action: Overcoming Pgp-Mediated Multidrug Resistance
The primary mechanism by which hCAXII inhibitors enhance the efficacy of conventional anticancer agents is through the disruption of the interplay between hCAXII and Pgp in chemoresistant cancer cells. This process can be summarized in the following steps:
-
Hypoxic Tumor Microenvironment: Solid tumors often exhibit hypoxic regions, which trigger the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
-
hCAXII Upregulation: HIF-1α, in turn, promotes the transcription and expression of hCAXII on the cancer cell surface.
-
pH Regulation and Pgp Function: hCAXII catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a relatively alkaline intracellular pH (pHi), which is favorable for the optimal function of the Pgp efflux pump.
-
Drug Efflux and Chemoresistance: In the presence of active hCAXII, Pgp efficiently pumps out a wide range of chemotherapeutic drugs (Pgp substrates), leading to multidrug resistance.
-
hCAXII Inhibition: The introduction of an hCAXII inhibitor, such as this compound, blocks the enzymatic activity of hCAXII.
-
Intracellular Acidification: Inhibition of hCAXII leads to a decrease in the intracellular pH.
-
Impaired Pgp Activity: The resulting intracellular acidification sub-optimizes the conditions for Pgp's ATPase activity, thereby reducing its drug efflux capacity.
-
Restoration of Chemosensitivity: With Pgp function impaired, the intracellular concentration of the co-administered anticancer drug increases, restoring its cytotoxic effects and overcoming chemoresistance.
Caption: Signaling pathway of this compound in overcoming chemoresistance.
Quantitative Data on Combination Effects
The following tables summarize representative quantitative data from studies on CAXII inhibitors in combination with various anticancer agents.
Table 1: In Vitro Efficacy of CAXII Inhibitors in Combination with Doxorubicin
| Cell Line | CAXII Inhibitor (Concentration) | Doxorubicin IC50 (µM) - Alone | Doxorubicin IC50 (µM) - Combination | Reversal Fold (RF) | Reference |
| K562/DOX | Compound 1 (3 µM) | >10 | 0.15 | >66 | |
| K562/DOX | Compound 33 (3 µM) | >10 | 0.12 | >83 | |
| HT29/DOX | Compound 33 (3 µM) | 5 | 1.75 | 2.86 | |
| A549/DOX | Compound 33 (3 µM) | 5 | 2.5 | 2.0 |
Table 2: In Vivo Efficacy of SLC-0111 in Combination with Temozolomide in a Glioblastoma Xenograft Model
| Treatment Group | Tumor Growth | Survival | Reference |
| Vehicle Control | Progressive Growth | Median survival ~20 days | |
| SLC-0111 alone | Delayed Growth | Increased survival compared to control | |
| Temozolomide alone | Delayed Growth | Increased survival compared to control | |
| SLC-0111 + Temozolomide | Significant Tumor Regression | Significantly extended survival compared to single agents |
Table 3: Pharmacokinetic Parameters of SLC-0111 in a Phase 1 Clinical Trial
| Dose | Cmax (ng/mL) | AUC(0-24) (µg/mL*h) | Tmax (hours) | T1/2 (hours) | Reference |
| 500 mg | 4350 | 33 | 2.46 - 6.05 | Not Reported | |
| 1000 mg | 6220 | 70 | 2.61 - 5.02 | Not Reported | |
| 2000 mg | 5340 | 94 | Not Reported | Not Reported |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and other anticancer agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with an anticancer agent (e.g., doxorubicin) on the viability of chemoresistant cancer cells.
Materials:
-
Chemoresistant cancer cell line (e.g., HT29/DOX, K562/DOX) and its parental sensitive cell line.
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Anticancer agent (e.g., Doxorubicin, stock solution in sterile water or DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Multichannel pipette.
-
Plate reader (570 nm).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the anticancer agent and this compound in complete medium.
-
Treat the cells with the anticancer agent alone, this compound alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Co-Immunoprecipitation (Co-IP) of hCAXII and Pgp
This protocol is to confirm the physical interaction between hCAXII and Pgp in chemoresistant cells.
Materials:
-
Chemoresistant cancer cells co-expressing hCAXII and Pgp.
-
Co-IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, with protease inhibitors).
-
Anti-Pgp antibody for immunoprecipitation.
-
Anti-hCAXII antibody for western blotting.
-
Normal IgG (isotype control).
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and western blotting apparatus.
Procedure:
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Pgp antibody or normal IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-hCAXII antibody to detect the co-immunoprecipitated hCAXII.
Protocol 3: Measurement of Intracellular pH (pHi)
This protocol measures changes in pHi in response to hCAXII inhibition.
Materials:
-
Cancer cells grown on glass coverslips.
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound.
-
Fluorescence microscope with a ratiometric imaging system.
Procedure:
-
Load the cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 490 nm and 440 nm, with emission at 535 nm.
-
Treat the cells with this compound by adding it to the perfusion buffer.
-
Record the change in fluorescence ratio over time.
-
Calibrate the fluorescence ratio to pHi values using a high-potassium/nigericin calibration buffer at different known pH values.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with an anticancer agent.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude).
-
Chemoresistant cancer cell line (e.g., 4T1, MDA-MB-231).
-
Matrigel.
-
This compound formulated for oral gavage or intraperitoneal injection.
-
Anticancer agent (e.g., Doxorubicin) formulated for intravenous or intraperitoneal injection.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1-5 x 10^6 chemoresistant cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into four groups: Vehicle control, this compound alone, anticancer agent alone, and combination therapy.
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, doxorubicin weekly by IV injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Caption: Experimental workflow for evaluating this compound combination therapy.
Conclusion
The combination of hCAXII inhibitors like this compound with conventional chemotherapeutic agents that are substrates for Pgp presents a compelling strategy to overcome multidrug resistance in cancer. The protocols and data presented herein provide a framework for researchers to investigate this therapeutic approach further. By elucidating the synergistic effects and the underlying mechanisms, these studies can contribute to the development of more effective combination therapies for treating aggressive and chemoresistant tumors.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Developing Animal Models for hCAXII-IN-1 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of hCAXII-IN-1, a selective inhibitor of human carbonic anhydrase XII (hCAXII). The following protocols and data are designed to assist in the development of robust animal models to assess the pharmacokinetics, efficacy, and mechanism of action of this compound in a tumor context. The data presented is representative of a selective small molecule CAXII inhibitor, analogous to compounds like SLC-0111, and should be adapted based on the specific properties of this compound.
Introduction to hCAXII and its Role in Cancer
Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including breast, renal, and lung cancers.[1] Its expression is often associated with tumor hypoxia and contributes to an acidic tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This pH-regulating activity helps cancer cells to survive and proliferate in hypoxic conditions, making CAXII an attractive therapeutic target.[2] Selective inhibitors of CAXII, such as this compound, are being developed to disrupt this process and thereby inhibit tumor growth and enhance the efficacy of other cancer therapies.[3][4]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for a representative selective CAXII inhibitor, which can be used as a benchmark for this compound studies.
Table 1: In Vitro Inhibitory Activity
| Enzyme | This compound (Kᵢ, nM) | Acetazolamide (Kᵢ, nM) |
| hCA I | >10,000 | 250 |
| hCA II | 960 | 12 |
| hCA IX | 45 | 25 |
| hCA XII | 5.4 | 5.7 |
Kᵢ values represent the inhibition constant, with lower values indicating higher potency. Data is representative of a selective ureido-substituted benzenesulfonamide inhibitor.
Table 2: Representative In Vivo Pharmacokinetic Parameters in Mice (Single Oral Dose, 50 mg/kg)
| Parameter | Value |
| Cₘₐₓ (ng/mL) | ~4000 |
| Tₘₐₓ (hours) | 4 |
| AUC₀₋₂₄ (µg·h/mL) | ~50 |
| t₁/₂ (hours) | ~8 |
| Oral Bioavailability (%) | ~30% |
These parameters are hypothetical for this compound and are based on typical values for orally administered small molecule inhibitors in mice.
Table 3: Representative In Vivo Efficacy in a Breast Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2 |
| This compound (50 mg/kg, oral, daily) | 60 | -1 |
| Doxorubicin (5 mg/kg, i.p., weekly) | 45 | -8 |
| This compound + Doxorubicin | 85 | -10 |
Tumor growth inhibition is measured at the end of a 28-day study. Data is representative of studies combining CAIX/XII inhibitors with chemotherapy.
Experimental Protocols
Orthotopic Breast Cancer Xenograft Model
This protocol describes the establishment of an orthotopic breast cancer model in immunodeficient mice, which mimics the tumor microenvironment more accurately than subcutaneous models.
Materials:
-
MDA-MB-231 human breast cancer cells (luciferase-expressing)
-
Matrigel (Corning)
-
Female NOD/SCID or NSG mice (6-8 weeks old)
-
Isoflurane anesthesia system
-
27-gauge needles and 1 mL syringes
Procedure:
-
Culture MDA-MB-231-luc cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the fourth mammary fat pad.
-
Monitor the mice for tumor development, which can be tracked by bioluminescence imaging. Tumors are typically palpable in 2-3 weeks.
-
Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups.
In Vivo Administration of this compound
This protocol outlines the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the vehicle to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Administer the formulation to the mice via oral gavage once daily.
-
The control group should receive the vehicle solution at the same volume and schedule.
Pharmacokinetic Analysis
This protocol describes the collection of plasma samples for pharmacokinetic analysis of this compound.
Materials:
-
Mice treated with this compound
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Materials for blood collection (e.g., submandibular vein puncture)
Procedure:
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples (~50 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis by LC-MS/MS.
-
Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) are then calculated using appropriate software.
In Vivo Efficacy and Survival Study
This protocol details the assessment of the anti-tumor efficacy of this compound, both as a monotherapy and in combination.
Procedure:
-
Once tumors in the orthotopic model reach the desired size, randomize mice into the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 50 mg/kg, oral, daily)
-
Standard-of-care chemotherapy (e.g., Doxorubicin, 5 mg/kg, i.p., weekly)
-
This compound + Chemotherapy
-
-
Monitor tumor growth twice weekly using bioluminescence imaging and/or caliper measurements.
-
Record the body weight of the mice twice weekly as a measure of toxicity.
-
For survival studies, monitor mice daily for signs of distress and euthanize when they meet pre-defined endpoint criteria (e.g., tumor volume > 2000 mm³, >20% body weight loss).
-
Analyze tumor growth data and plot Kaplan-Meier survival curves.
Immunohistochemistry for CAXII and Hypoxia
This protocol is for the analysis of CAXII expression and tumor hypoxia in excised tumors.
Materials:
-
Excised tumors
-
Formalin
-
Paraffin embedding materials
-
Microtome
-
Primary antibodies (anti-CAXII, anti-pimonidazole)
-
Secondary antibodies and detection reagents (e.g., HRP-conjugated)
-
DAB substrate
-
Hematoxylin
Procedure:
-
Inject mice with a hypoxia marker (e.g., pimonidazole) 60-90 minutes before euthanasia.
-
Excise tumors, fix in 10% neutral buffered formalin, and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the staining intensity and distribution.
Signaling Pathway
This diagram illustrates the role of CAXII in regulating the tumor microenvironment under hypoxic conditions. HIF-1α stabilization leads to increased CAXII expression, which in turn promotes an acidic extracellular pH and an alkaline intracellular pH, favoring tumor cell proliferation and survival. This compound inhibits this catalytic activity.
References
- 1. Inhibitory Monoclonal Antibodies and Their Recombinant Derivatives Targeting Surface-Exposed Carbonic Anhydrase XII on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 3. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitory antibody targeting carbonic anhydrase XII abrogates chemoresistance and significantly reduces lung metastases in an orthotopic breast cancer model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Carbonic Anhydrase XII (CAXII) Function Using a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Unlike the ubiquitous cytosolic isoforms CAI and CAII, CAXII is primarily expressed on the cell surface of various tissues, including the kidney, pancreas, and gastrointestinal tract.[1] In pathological conditions, particularly in various cancers, CAXII is often overexpressed in response to hypoxia and is associated with tumor progression, metastasis, and chemoresistance.[1][2] Its role in regulating intracellular and extracellular pH makes it a critical enzyme for cell survival and function, especially in the acidic tumor microenvironment.[2]
These application notes provide a comprehensive guide to using a selective inhibitor to investigate the physiological and pathophysiological functions of CAXII. As the specific inhibitor "hCAXII-IN-1" is not found in the current scientific literature, we will use SLC-0111 , a well-characterized and potent inhibitor of both CAIX and CAXII, as a representative tool compound for these protocols. SLC-0111 is a ureido-substituted benzenesulfonamide that has been investigated in preclinical and clinical studies, making it a relevant and well-documented choice.
Mechanism of Action of CAXII and Rationale for Inhibition
CAXII, through its enzymatic activity at the cell surface, contributes to the maintenance of pH homeostasis. In cancer cells, which often exhibit increased glycolysis and acid production, CAXII helps to maintain a relatively alkaline intracellular pH (pHi) by converting metabolic CO2 to bicarbonate, which can then be transported. Simultaneously, it contributes to the acidification of the extracellular microenvironment, which promotes tumor invasion and suppresses immune cell function.
Inhibition of CAXII with a selective inhibitor like SLC-0111 can disrupt this pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment. This can, in turn, inhibit cancer cell proliferation, migration, and invasion, and may sensitize cancer cells to conventional therapies. Therefore, selective CAXII inhibitors are valuable tools for elucidating the specific roles of this enzyme in normal physiology and disease.
Quantitative Data: Inhibitory Profile of SLC-0111
The following table summarizes the inhibitory potency (Ki values) of SLC-0111 against human carbonic anhydrase isoforms, demonstrating its selectivity for the tumor-associated isoforms CAIX and CAXII over the cytosolic isoforms CAI and CAII.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| SLC-0111 | >10,000 | 1070 | 45 | 5.7 | |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
The next table presents the half-maximal inhibitory concentration (IC50) values of SLC-0111 in various cancer cell lines, illustrating its anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Conditions | Reference |
| T-47D | Breast Cancer | 6.73 ± 0.28 | Hypoxia | |
| MCF-7 | Breast Cancer | 9.16 ± 0.70 | Hypoxia | |
| HT-29 | Colon Cancer | 13.53 | Not Specified | |
| PC3 | Prostate Cancer | 8.71 | Not Specified |
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the function of CAXII using SLC-0111.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This assay directly measures the enzymatic activity of purified CAXII and its inhibition by SLC-0111.
Materials:
-
Purified recombinant human CAXII
-
SLC-0111
-
Stopped-flow spectrophotometer
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-Nitrophenol)
Procedure:
-
Prepare a stock solution of SLC-0111 in DMSO.
-
Dilute the purified hCAXII enzyme to the desired concentration in the assay buffer.
-
Pre-incubate the enzyme with varying concentrations of SLC-0111 (or DMSO for control) for 15 minutes at room temperature to allow for inhibitor binding.
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a pH drop.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations. The Ki value can be calculated using the Cheng-Prusoff equation.
Intracellular pH (pHi) Measurement using BCECF-AM
This protocol measures the effect of CAXII inhibition on the intracellular pH of cultured cells.
Materials:
-
Cells expressing CAXII (e.g., MDA-MB-231, HT-29)
-
SLC-0111
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at ~490 nm and ~440 nm, emission at ~535 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
BCECF-AM Loading:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Prepare a working solution of 2-5 µM BCECF-AM in HBSS.
-
Wash the cells once with HBSS.
-
Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Inhibitor Treatment:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS containing various concentrations of SLC-0111 (or DMSO for control) to the cells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at emission wavelength ~535 nm with excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).
-
-
Calibration:
-
To convert the fluorescence ratio to absolute pHi values, generate a calibration curve.
-
Treat loaded cells with a calibration buffer (high K+ buffer containing nigericin) of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Measure the fluorescence ratio for each pH standard and plot the ratio against the pH value.
-
Use the calibration curve to determine the pHi of the experimental samples.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of CAXII inhibition on the migratory capacity of cells.
Materials:
-
CAXII-expressing cells (e.g., MDA-MB-231)
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
SLC-0111
-
Culture medium with reduced serum (to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Creating the Wound:
-
Once the cells are confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Alternatively, use a commercially available culture insert to create a well-defined gap.
-
-
Inhibitor Treatment:
-
Gently wash the cells with PBS to remove detached cells.
-
Add fresh culture medium with reduced serum containing various concentrations of SLC-0111 (or DMSO for control).
-
-
Imaging and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to determine the effect of CAXII inhibition on cell migration.
-
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix, a key step in metastasis.
Materials:
-
CAXII-expressing cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
SLC-0111
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or formaldehyde for fixation
-
Crystal violet for staining
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency and then serum-starve them for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add culture medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add the cell suspension containing various concentrations of SLC-0111 (or DMSO for control) to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation: Incubate the plate at 37°C for 16-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or formaldehyde.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of SLC-0111 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
CAXII-expressing cancer cells
-
SLC-0111
-
Vehicle for drug administration (e.g., PEG400/ethanol/water)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the SLC-0111 formulation in the appropriate vehicle.
-
Administer SLC-0111 to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, Western blotting, gene expression analysis).
-
Compare the tumor growth rates between the treatment and control groups to evaluate the efficacy of SLC-0111.
-
Visualizations
Caption: CAXII signaling in cancer and its inhibition.
Caption: Experimental workflow for investigating CAXII function.
References
Application Notes and Protocols for Determining hCAXII-IN-1 Cytotoxicity using an MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAXII-IN-1 is a potent inhibitor of human carbonic anhydrase XII (CAXII), a transmembrane enzyme overexpressed in various cancers. CAXII plays a crucial role in regulating intracellular and extracellular pH, contributing to tumor progression, metastasis, and resistance to chemotherapy. Inhibition of CAXII is a promising therapeutic strategy to disrupt tumor growth and enhance the efficacy of existing cancer treatments. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTS assay. The MTS assay is a reliable method to determine cell viability by measuring the metabolic activity of cells.
Data Presentation
Due to the limited publicly available MTS assay data specifically for this compound, the following table presents representative IC50 values for a closely related and well-studied carbonic anhydrase IX/XII inhibitor, SLC-0111, to illustrate the expected data format and potential efficacy. These values demonstrate the cytotoxic potential of inhibiting CAIX/XII in different cancer cell lines.
| Cell Line | Cancer Type | SLC-0111 IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~150 | [1](--INVALID-LINK--) |
| A549 | Lung Cancer | > 200 | [1](--INVALID-LINK--) |
| HCT116 | Colorectal Cancer | > 100 | [2](--INVALID-LINK--) |
| A375-M6 | Melanoma | > 100 | [2](--INVALID-LINK--) |
Experimental Protocols
MTS Assay Protocol for this compound Cytotoxicity
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound compound
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control and wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time with MTS reagent should be optimized for the specific cell line to ensure sufficient color development without saturation.
-
Gently shake the plate for a few seconds to ensure uniform distribution of the formazan product.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity.
Hypothesized Signaling Pathway for CAXII Inhibition-Induced Apoptosis
The following diagram illustrates a potential signaling pathway through which inhibition of carbonic anhydrase XII by inhibitors like this compound may lead to apoptosis in cancer cells. This pathway is based on findings for the closely related inhibitor SLC-0111, which suggests an induction of the intrinsic apoptotic pathway.[1]
Caption: CAXII inhibition may induce apoptosis via p53 and caspase activation.
References
Troubleshooting & Optimization
Technical Support Center: hCAXII Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAXII inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hCAXII-IN-1?
A1: "this compound" is a generic identifier for a human carbonic anhydrase XII (hCA XII) inhibitor. It does not refer to a single, specific chemical entity but rather to a class of small molecules designed to inhibit the activity of this enzyme. Prominent examples of hCA XII inhibitors include sulfonamides like U-104 (also known as SLC-0111) and various coumarin-based compounds.[1][2]
Q2: What are the primary applications of hCAXII inhibitors in research?
A2: hCA XII is a transmembrane enzyme overexpressed in many types of solid tumors, often in response to hypoxia.[3] It plays a crucial role in regulating pH in the tumor microenvironment, helping cancer cells survive acidic conditions.[3][4] Therefore, hCAXII inhibitors are primarily used in cancer research to:
-
Investigate the role of pH regulation in tumor growth and metastasis.
-
Evaluate their potential as anticancer therapeutics, both as standalone agents and in combination with other treatments like chemotherapy.
-
Serve as tools to study cancer cell metabolism and adaptation to hypoxia.
Q3: What is the general mechanism of action for hCAXII inhibitors?
A3: hCA XII is a zinc metalloenzyme. Most inhibitors, particularly sulfonamides, work by coordinating to the zinc ion in the enzyme's active site. This binding event blocks the access of the natural substrate, carbon dioxide, preventing the enzyme from catalyzing its hydration to bicarbonate and a proton. This disrupts the enzyme's ability to regulate extracellular pH. Non-sulfonamide inhibitors, like coumarins, may act through different mechanisms, such as occluding the active site entrance after being hydrolyzed by the enzyme's esterase activity.
Solubility and Stock Solution Preparation
Q4: My hCAXII inhibitor won't dissolve. What should I do?
A4: Most hCAXII inhibitors, particularly those with aromatic sulfonamide or coumarin scaffolds, have poor aqueous solubility. The recommended solvent for creating high-concentration stock solutions is typically Dimethyl Sulfoxide (DMSO).
-
Recommended Action : Use fresh, anhydrous DMSO to prepare a stock solution at a high concentration (e.g., 10-50 mM). Gentle warming (up to 37°C) or brief sonication can aid dissolution. Ensure the compound is fully dissolved before further dilution.
Q5: The inhibitor precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue known as "solvent shock," where a compound soluble in an organic solvent crashes out when diluted into an aqueous buffer.
-
Troubleshooting Steps :
-
Minimize Final DMSO Concentration : Aim for a final DMSO concentration of less than 0.5% in your culture medium, as higher concentrations can be toxic to cells.
-
Use a Serial Dilution Approach : Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform an intermediate dilution in a smaller volume of pre-warmed (37°C) medium. Vortex gently and then add this intermediate dilution to the final volume.
-
Increase Final Volume Slowly : Add the inhibitor stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid mixing.
-
Check for Saturation : You may be exceeding the maximum soluble concentration in the final medium. It is crucial to experimentally determine this limit.
-
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare a 2-fold serial dilution of your high-concentration inhibitor stock in pure DMSO.
-
In a multi-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing pre-warmed cell culture medium (e.g., 198 µL). This will create a range of final inhibitor concentrations with a consistent final DMSO concentration.
-
Include a vehicle control (medium + DMSO).
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Visually inspect each well for signs of precipitation (cloudiness, crystals) under a microscope.
-
The highest concentration that remains clear is the maximum working soluble concentration for your experiment.
Stability and Storage
Q6: How should I store my hCAXII inhibitor?
A6: Proper storage is critical to maintain the inhibitor's integrity.
-
Solid Compound : Store at -20°C, protected from light and moisture.
-
DMSO Stock Solution : Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).
Q7: How stable are hCAXII inhibitors in solution?
A7: Stability depends on the chemical scaffold and the solution conditions.
-
Sulfonamides : Generally stable, especially when stored in anhydrous DMSO at low temperatures. However, stability in aqueous media can be limited, and degradation may occur over time, especially at non-neutral pH.
-
Coumarins : The lactone ring in coumarins can be susceptible to hydrolysis, particularly at basic pH. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
Data Presentation
Table 1: Solubility of a Representative hCAXII Inhibitor (U-104 / SLC-0111)
| Solvent | Solubility | Notes |
| DMSO | 50-62 mg/mL | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. |
| Ethanol | Insoluble | |
| Water | Insoluble |
Table 2: Inhibitory Activity (Ki) of Selected hCAXII Inhibitors
| Compound | Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| U-104 (SLC-0111) | Sulfonamide | 5080 | 9640 | 45.1 | 4.5 |
| Compound 1 | Coumarin | >10,000 | >10,000 | 49.3 | 558.1 |
| Compound 11 | Coumarin | >10,000 | >10,000 | 9.4 | 603.8 |
| Compound 2a | Sulfonamide | 103.5 | 6.8 | 11.7 | 9.8 |
| Compound 2b | Coumarin | >10,000 | >10,000 | 44.5 | 12.7 |
Mandatory Visualizations
References
- 1. Carbonic Anhydrase IX/XII Inhibitor II, U-104 The Carbonic Anhydrase IX/XII Inhibitr II, U-104 controls the biological activity of Carbonic Anhydrase IX/XII. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in hCAXII-IN-1 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using hCAXII-IN-1 and other carbonic anhydrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Human Carbonic Anhydrase XII (hCAXII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] this compound, like other sulfonamide-based inhibitors, works by binding to the zinc ion in the active site of the enzyme, which is crucial for its catalytic activity.[2] This inhibition blocks the enzyme's ability to regulate pH, which can impact various physiological and pathological processes, including cancer cell proliferation and invasion.[1][2]
Q2: What are the common assay methods to measure carbonic anhydrase activity and inhibition?
There are two primary methods for assessing carbonic anhydrase (CA) activity:
-
CO2 Hydration Assay: This is a direct measurement of the physiologically relevant catalytic activity of CAs.[3] The stopped-flow technique is a rapid kinetics method used to directly measure the hydration of CO2.
-
Esterase Assay: This method utilizes the esterase activity of CAs on a substrate like p-nitrophenyl acetate (pNPA). It's a colorimetric assay that is often more convenient for high-throughput screening. However, it's an indirect measurement, and the inhibition of esterase activity may not always directly correlate with the inhibition of CO2 hydration.
Q3: What is a suitable positive control for an hCAXII inhibition assay?
Acetazolamide is a well-characterized, potent carbonic anhydrase inhibitor that can be used as a positive control to validate your assay setup. It inhibits several CA isoforms, including CA II, CA IX, and CA XII.
Troubleshooting Guide
Issue 1: Lower than expected inhibition of hCAXII.
| Possible Cause | Troubleshooting Step |
| Inhibitor Solubility | Sulfonamide-based inhibitors can have limited aqueous solubility. Ensure your inhibitor is fully dissolved. Consider using a co-solvent like DMSO, but keep the final concentration low as it can inhibit the enzyme. Always run a solvent control to check for any inhibitory effects of the solvent itself. |
| Enzyme Activity | Confirm the activity of your hCAXII enzyme stock. Enzyme activity can diminish over time due to improper storage or multiple freeze-thaw cycles. Use a fresh enzyme aliquot or test its activity with a known substrate concentration before proceeding with the inhibition assay. Running a positive control with an inhibitor like acetazolamide can help validate the assay's integrity. |
| Assay Method | If you are using the esterase assay and observing low efficacy, consider validating your findings with a direct CO2 hydration assay, such as the stopped-flow method. Inhibition of the esterase activity does not always perfectly correlate with the inhibition of the more physiologically relevant CO2 hydration activity. |
| Pre-incubation Time | Ensure that the enzyme and inhibitor are pre-incubated together for a sufficient amount of time to allow for the formation of the enzyme-inhibitor complex before adding the substrate. A typical pre-incubation time is 15 minutes at room temperature. |
| pH of Assay Buffer | The binding of sulfonamide inhibitors to the active site zinc ion is pH-dependent. The sulfonamide group needs to be deprotonated to bind effectively. Ensure the pH of your assay buffer is optimal for inhibitor binding, typically around 7.4-8.1. Commonly used buffers include HEPES and Tris. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and inhibitor solutions, which are often used in small volumes. Use calibrated pipettes and proper pipetting techniques. |
| Incomplete Mixing | Gently but thoroughly mix the contents of each well after the addition of each reagent. Avoid introducing bubbles. |
| Edge Effects in Plate | "Edge effects" can occur in 96-well plates, where wells on the outer edges of the plate evaporate more quickly, leading to concentration changes. To mitigate this, avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation in a humidified environment. |
| Temperature Fluctuations | Maintain a constant temperature throughout the assay, as enzyme kinetics are sensitive to temperature changes. Ensure the plate reader is properly warmed up before taking measurements. |
Data Presentation: Example Inhibitor Potency
The following table summarizes hypothetical inhibition data for this compound and a control inhibitor against different carbonic anhydrase isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | >10,000 | 850 | 35 | 8 |
| Acetazolamide | 250 | 12 | 25 | 5 |
Note: These are example values for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Carbonic Anhydrase Activity Assay (Esterase Method)
This protocol is adapted from commercially available kits and general lab practices.
Materials:
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
hCAXII enzyme
-
This compound inhibitor
-
p-Nitrophenyl acetate (pNPA) substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Positive Control (e.g., Acetazolamide)
-
DMSO (for dissolving inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in Assay Buffer.
-
Prepare a working solution of hCAXII in Assay Buffer.
-
Prepare the pNPA substrate solution in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add inhibitor solutions of varying concentrations to the sample wells.
-
Add an equivalent volume of DMSO-containing buffer to the enzyme control and no-enzyme control wells.
-
Add the positive control inhibitor to its designated wells.
-
Add the hCAXII working solution to all wells except the no-enzyme control wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the no-enzyme control from all other readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
CO2 Hydration Assay (Stopped-Flow Method)
This is a more specialized technique requiring a stopped-flow instrument.
Materials:
-
Stopped-flow spectrophotometer
-
hCAXII enzyme
-
This compound inhibitor
-
CO2-saturated water
-
Assay Buffer (e.g., HEPES or Tris, pH 7.5) containing a pH indicator (e.g., phenol red)
-
Sodium sulfate or sodium perchlorate (to maintain constant ionic strength)
Procedure:
-
Solution Preparation:
-
Prepare solutions in two separate syringes for the instrument:
-
Syringe A: hCAXII enzyme and the inhibitor in the assay buffer with the pH indicator.
-
Syringe B: CO2-saturated water.
-
-
-
Instrument Setup:
-
Set the stopped-flow instrument to the appropriate wavelength to monitor the color change of the pH indicator.
-
Equilibrate the system to the desired temperature.
-
-
Measurement:
-
Rapidly mix the contents of the two syringes. The hydration of CO2 catalyzed by hCAXII will cause a pH change, which is detected by the indicator.
-
Monitor the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial rate of the catalyzed reaction.
-
Compare the rates in the presence and absence of the inhibitor to calculate the inhibition constant (Ki). The uncatalyzed rate should be subtracted from the observed rates.
-
Visualizations
Caption: Role of hCAXII in tumor pH regulation and its inhibition.
Caption: Workflow for a colorimetric hCAXII inhibition assay.
References
Technical Support Center: Optimizing hCAXII-IN-1 Concentration
Note: As "hCAXII-IN-1" does not correspond to a publicly documented compound, this guide will refer to it as a representative inhibitor of human Carbonic Anhydrase XII (hCAXII). The principles, protocols, and troubleshooting advice provided are based on established methodologies for small molecule inhibitors in cell-based assays and are broadly applicable.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency (IC50) and cytotoxicity. A typical starting point for small molecule inhibitors is a serial dilution covering a range from 100 µM down to 1 nM.[1] This wide range helps to identify the optimal window where the inhibitor shows a biological effect with minimal toxicity.
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration is cell-line dependent and should be determined empirically. The primary steps are:
-
Determine the half-maximal inhibitory concentration (IC50): This is the concentration at which this compound inhibits 50% of the target's activity.[2][3] A dose-response curve should be generated by treating your cells with a range of inhibitor concentrations.
-
Assess cytotoxicity: It is crucial to distinguish between the intended inhibitory effect and general cytotoxicity. A cell viability assay (e.g., MTT, CellTiter-Glo) should be run in parallel to determine the CC50 (half-maximal cytotoxic concentration).
-
Select a working concentration: The optimal working concentration should be below the CC50 and ideally within a range where a clear dose-dependent effect on the target is observed. For many inhibitors, a concentration of 1-10 µM is used in cell-based assays.[4]
Q3: What is the mechanism of action for hCAXII, and how does this inform my assay?
A3: Human Carbonic Anhydrase XII (hCAXII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] In the context of cancer, its expression is often upregulated by hypoxia and it contributes to an acidic tumor microenvironment, which is associated with increased cell migration and invasion. Therefore, assays to test this compound efficacy could include cell migration assays, invasion assays, or measurements of extracellular pH.
Q4: How should I prepare and store the this compound stock solution?
A4: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Q1: My inhibitor, this compound, shows no effect on my cells. What are the possible reasons?
A1: A lack of effect can stem from several factors:
-
Inhibitor Concentration: The concentration may be too low. Try a higher concentration range.
-
Inhibitor Stability: The inhibitor may be unstable in the culture medium. Prepare fresh dilutions for each experiment.
-
Cell Line: The target cell line may not express hCAXII or may have intrinsic resistance mechanisms. Confirm hCAXII expression via Western blot or qPCR.
-
Assay Readout: The chosen assay may not be sensitive enough or may not be appropriate for the biological pathway affected by hCAXII inhibition.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What can I do?
A2: High cytotoxicity can confound results. Consider the following:
-
Solvent Toxicity: Ensure the final DMSO concentration is not a contributing factor by running a vehicle control.
-
Exposure Time: Reduce the incubation time with the inhibitor. A time-course experiment can help identify the earliest point at which a specific effect can be measured.
-
Off-Target Effects: At higher concentrations, inhibitors are more likely to have off-target effects. Try to use the lowest effective concentration.
-
Cell Health: Ensure cells are healthy and not overly confluent before adding the inhibitor.
Q3: My results with this compound are not reproducible. What are the common causes of variability?
A3: Reproducibility issues often arise from technical inconsistencies:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell lines can change with prolonged culture.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure pipettes are calibrated and use consistent techniques.
-
Edge Effects: In microplates, wells on the perimeter are prone to evaporation. It's good practice to fill these outer wells with sterile PBS or media and not use them for experimental data.
-
Inhibitor Preparation: Inconsistent preparation of inhibitor dilutions can lead to variable results. Prepare a fresh master mix for each experiment.
Data Presentation
Table 1: Hypothetical IC50 and Cytotoxicity Data for this compound
| Cell Line | hCAXII Expression | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| MDA-MB-231 | High | 0.5 | 50 | 100 |
| HT-29 | Moderate | 2.5 | >100 | >40 |
| HEK293 | Low/None | >100 | >100 | N/A |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. A common range is 100 µM to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubation: Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm.
-
Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on downstream signaling pathways.
Materials:
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the gel, and then transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and then incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of hCAXII in cancer.
Caption: Troubleshooting decision tree for inconsistent results.
References
hCAXII-IN-1 off-target effects and how to mitigate them
Welcome to the technical support center for hCAXII-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A: this compound is designed as an inhibitor of human carbonic anhydrase XII (hCA XII), an enzyme frequently overexpressed in various tumors.[1][2][3] However, like many small molecule inhibitors, this compound may interact with other proteins, leading to off-target effects. The most common off-target concerns for a hCA XII inhibitor are the inhibition of other carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II.[1][4] Inhibition of these "housekeeping" isoforms can lead to undesired physiological effects and confound experimental results.
Q2: Why is selectivity against hCA I and hCA II important?
A: Selectivity is crucial for attributing the observed biological effects of an inhibitor solely to the inhibition of the intended target, in this case, hCA XII. The widespread expression of hCA I and hCA II in normal tissues means that their inhibition could lead to various side effects. For instance, the inhibition of these off-target isoforms can interfere with normal physiological processes, making it difficult to interpret data from cellular or in vivo experiments. Therefore, a highly selective inhibitor for hCA XII over hCA I and hCA II is desirable for both research and therapeutic applications.
Q3: How can I determine if this compound is exhibiting off-target effects in my experiment?
A: Several signs may indicate off-target effects. These include observing a cellular phenotype that is inconsistent with the known function of hCA XII, encountering unexpected cellular toxicity, or seeing a discrepancy between the inhibitor's potency in biochemical assays versus cellular assays. If you suspect off-target effects, it is essential to perform validation experiments.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
If you suspect off-target effects are influencing your results, this guide provides a systematic approach to troubleshoot and mitigate these issues.
Table 1: Summary of Potential Off-Target Effects and Mitigation Strategies
| Potential Off-Target | Observed Effect in Experiments | Recommended Mitigation Strategy | Experimental Protocol |
| hCA I and hCA II | Cellular effects not readily explained by hCA XII inhibition alone. | 1. Use a structurally distinct hCA XII inhibitor: Confirm if a different inhibitor produces the same phenotype. 2. Perform a dose-response curve: Determine if the effect correlates with the IC50 for hCA XII. 3. Genetic knockdown/knockout: Use siRNA or CRISPR to specifically reduce hCA XII levels and see if the phenotype is recapitulated. | See "Key Experimental Protocols" section below. |
| Other unrelated proteins (e.g., kinases, GPCRs) | Unexpected cellular toxicity or phenotypes unrelated to carbonic anhydrase function. | 1. Broad-panel inhibitor screening: Test this compound against a panel of common off-targets. 2. Cellular Thermal Shift Assay (CETSA): Directly measure target engagement in cells. | See "Key Experimental Protocols" section below. |
Logical Workflow for Investigating Off-Target Effects
The following diagram illustrates a logical workflow to follow when investigating suspected off-target effects of this compound.
Caption: Workflow for investigating suspected off-target effects.
Key Experimental Protocols
Dose-Response Curve
-
Objective: To determine the concentration range over which this compound produces its effect and to correlate this with its known IC50 value for hCA XII.
-
Methodology:
-
Plate cells at a suitable density in a multi-well plate.
-
Prepare a serial dilution of this compound.
-
Treat the cells with the different concentrations of the inhibitor, including a vehicle control.
-
After an appropriate incubation period, perform your cellular assay to measure the phenotype of interest.
-
Plot the response against the inhibitor concentration and determine the EC50. Compare this to the known IC50 for hCA XII.
-
Use of a Structurally Distinct Inhibitor
-
Objective: To confirm that the observed phenotype is due to the inhibition of the target (hCA XII) and not a specific off-target effect of this compound's chemical structure.
-
Methodology:
-
Select a second, structurally unrelated inhibitor with known high selectivity for hCA XII.
-
Treat your cells with this second inhibitor at a concentration relevant to its IC50.
-
Perform the same cellular assay as with this compound.
-
If the same phenotype is observed, it provides stronger evidence for an on-target effect.
-
Genetic Knockdown/Knockout
-
Objective: To mimic the effect of the inhibitor by genetically reducing the levels of the target protein.
-
Methodology:
-
Design and validate siRNA or CRISPR guide RNAs specific to the gene encoding hCA XII.
-
Transfect the cells with the siRNA or CRISPR components.
-
Confirm the knockdown or knockout of hCA XII protein expression by Western blot or qPCR.
-
Perform your cellular assay on the knockdown/knockout cells and compare the phenotype to that observed with this compound treatment.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To directly measure the binding of this compound to hCA XII within intact cells.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates at a range of temperatures.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble hCA XII remaining at each temperature using Western blotting.
-
Inhibitor binding is expected to stabilize the target protein, resulting in a higher melting temperature compared to the control.
-
Signaling Pathway Context
The following diagram illustrates the role of hCA XII in the tumor microenvironment and the intended action of this compound.
Caption: Role of hCA XII in the tumor microenvironment and inhibition by this compound.
References
- 1. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to hCAXII-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to hCAXII-IN-1, a selective inhibitor of human carbonic anhydrase XII (hCAXII), in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the enzymatic activity of human carbonic anhydrase XII (hCAXII). CAXII is a transmembrane enzyme that is often overexpressed in hypoxic tumors and contributes to the regulation of intracellular and extracellular pH.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAXII helps maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic tumor microenvironment (TME).[1][3] This altered pH gradient promotes cancer cell survival, proliferation, and invasion.[4] this compound binds to the active site of hCAXII, inhibiting its function and thereby disrupting pH homeostasis, which can lead to increased intracellular acidosis and subsequent cancer cell death or sensitization to other therapies.
Q2: We are observing intrinsic resistance to this compound in our cancer cell line. What are the potential reasons?
A2: Intrinsic resistance to this compound can occur due to several factors:
-
Low or absent hCAXII expression: The target enzyme may not be expressed at sufficient levels in the selected cancer cell line.
-
Expression of other CA isoforms: Other carbonic anhydrase isoforms that are not inhibited by this compound might compensate for the loss of hCAXII activity.
-
Alternative pH regulation mechanisms: Cancer cells can utilize other mechanisms to regulate their intracellular pH, such as the Na+/H+ exchanger 1 (NHE1) or monocarboxylate transporters (MCTs).
-
Cell line-specific metabolic adaptations: The specific metabolic wiring of the cancer cell line may allow it to bypass the effects of hCAXII inhibition.
Q3: Our cancer cells have developed acquired resistance to this compound after prolonged treatment. What are the likely mechanisms?
A3: Acquired resistance to this compound can develop through several mechanisms, including:
-
Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration. Notably, CAXII and P-gp are often co-expressed in drug-resistant cancer cells.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to maintain pH homeostasis or promote survival, circumventing the effects of hCAXII inhibition. This could involve the upregulation of other pH regulators or the activation of pro-survival pathways like PI3K/Akt.
-
Mutations in the CA12 gene: While less common for this class of inhibitors, mutations in the gene encoding hCAXII could potentially alter the drug-binding site, reducing the affinity of this compound.
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation could lead to altered expression of genes involved in pH regulation or drug resistance.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, combination therapy is a highly promising strategy. Due to its mechanism of action, this compound can sensitize cancer cells to conventional chemotherapies, particularly those that are weak bases and whose uptake is hindered by an acidic tumor microenvironment. Combining this compound with P-glycoprotein substrates (e.g., doxorubicin, paclitaxel) is particularly interesting, as CAXII inhibition can indirectly impair P-gp activity and restore chemosensitivity. Additionally, combining this compound with immunotherapy may be beneficial, as reversing the acidic TME can enhance the function of immune effector cells.
Troubleshooting Guides
Issue 1: High variability or lack of reproducibility in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider using a reversed pipetting technique. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| This compound precipitation | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO). When diluting into aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) and compatible with your cells. Prepare fresh dilutions for each experiment. |
| Inappropriate assay endpoint | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
| Cell culture conditions | Maintain consistent cell passage numbers and confluency at the time of treatment. Monitor and maintain the pH of the culture medium. |
Issue 2: Failure to establish a stable this compound resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Drug concentration is too high | Starting with a high concentration of this compound can lead to widespread cell death with no surviving clones. Begin with a concentration around the IC20-IC30 and gradually increase the concentration in a stepwise manner as cells adapt. |
| Drug concentration is too low | If the cells are proliferating at a rate similar to the untreated control, the selective pressure is insufficient. Gradually increase the drug concentration with each passage. |
| Cell line is not viable for long-term culture | Ensure you are using a robust cell line that can be passaged multiple times. Check the recommended culture conditions for your specific cell line. |
| Heterogeneity of the parental cell line | The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cell line or a cell line known to express high levels of hCAXII. |
| Instability of resistance | Resistance may be transient. To confirm stable resistance, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. A persistently high IC50 indicates stable resistance. |
Quantitative Data
Table 1: Representative Inhibitory Activity (Ki) and IC50 Values of Various Carbonic Anhydrase XII Inhibitors in Different Cancer Cell Lines.
Note: Data for the specific compound this compound is not publicly available. The following table provides a compilation of data for other selective CAXII inhibitors to illustrate the expected range of potency. This data should be used for comparative purposes only.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / Ki | Reference |
| Acetazolamide | HT29 (Colon) | CO2 Hydration | Ki: 30 nM (hCAXII) | |
| SLC-0111 | - | CO2 Hydration | Ki: 45 nM (hCAIX), 5.4 nM (hCAXII) | |
| Compound 33 | HT29/DOX (Colon) | Doxorubicin sensitization | EC50: 0.29 µM | |
| Compound 1 | Doxorubicin-resistant cancer cells | Doxorubicin sensitization | - | |
| EMAC10157 series | - | CO2 Hydration | Low µM to nM range |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for hCAXII Expression
This protocol is for verifying the expression of the target protein, hCAXII.
Materials:
-
Parental and resistant cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against hCAXII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Grow parental and this compound-resistant cells to 70-80% confluency.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-hCAXII antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for developing a cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
Procedure:
-
Determine the initial IC50 of this compound in the parental cancer cell line using the MTT assay (Protocol 1).
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Continuously culture the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells.
-
Once the cells have adapted, gradually increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold increments).
-
At each concentration step, allow the cells to recover and resume proliferation before the next increase.
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50 of the resistant cell line.
-
Characterize the resistant cell line to investigate the mechanisms of resistance (e.g., using Western Blot for hCAXII and P-gp expression).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of hCAXII-IN-1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the carbonic anhydrase XII inhibitor, hCAXII-IN-1, a representative poorly soluble compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: High Variability in Plasma Concentrations
-
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral administration. What are the potential causes and how can we minimize this?
-
Answer: High variability is a common challenge with poorly soluble compounds like this compound. The primary reasons often relate to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.
-
Potential Causes:
-
Poor and Variable Dissolution: The low aqueous solubility of this compound can lead to erratic dissolution in the GI fluids.
-
Food Effects: The presence or absence of food can significantly alter gastric pH, gastric emptying time, and the composition of GI fluids, all of which can impact the dissolution and absorption of the compound.
-
First-Pass Metabolism: The extent of metabolism in the gut wall and liver can vary between individual animals, leading to inconsistent systemic exposure.
-
Gastrointestinal Motility: Differences in the rate of GI transit can affect the time available for the compound to dissolve and be absorbed.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fast animals overnight (12-16 hours) with free access to water to minimize food-related variability.
-
Ensure a consistent dosing volume and technique for all animals.
-
-
Optimize Formulation:
-
Consider Alternative Routes of Administration:
-
For initial pharmacokinetic studies, intraperitoneal (IP) or intravenous (IV) administration can bypass the complexities of oral absorption and provide a baseline for systemic exposure.
-
-
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Potency
-
Question: Our in vitro assays show that this compound is a potent inhibitor of carbonic anhydrase XII, but our in vivo studies show very low oral bioavailability. Why is this happening and what can we do?
-
Answer: This discrepancy is common for Biopharmaceutics Classification System (BCS) Class II or IV compounds, which have low solubility and may also have low permeability.[3]
-
Potential Causes:
-
Limited Dissolution: The rate-limiting step for absorption is likely the dissolution of the compound in the GI tract.
-
Poor Permeability: The compound may have difficulty crossing the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing net absorption.[4]
-
Pre-systemic Metabolism: Significant metabolism in the intestine or liver before reaching systemic circulation can drastically reduce bioavailability.
-
-
Troubleshooting Steps:
-
Enhance Solubility and Dissolution: This is the most critical step. See the Formulation Strategies FAQ below.
-
Investigate Permeability:
-
Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer assay) to assess the intrinsic permeability of this compound and determine if it is a P-gp substrate.
-
-
Co-administration with a P-gp Inhibitor: If P-gp efflux is confirmed, co-dosing with a known P-gp inhibitor (e.g., verapamil, although use with caution and appropriate controls) in preclinical models can help determine the impact of efflux on bioavailability.
-
Formulation Approaches to Bypass First-Pass Metabolism: Lipid-based formulations can promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.[5]
-
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the primary formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
-
A1: Several strategies can be employed, often in combination, to enhance the solubility and dissolution of poorly water-soluble drugs. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
Use of Co-solvents: A mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol) with water can increase the solubility of the compound in the dosing vehicle.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can present the drug in a solubilized state in the GI tract and enhance absorption via lipid uptake pathways.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve solubility, protect the drug from degradation, and potentially alter its biodistribution.
-
-
Q2: How do I choose the best formulation strategy for this compound?
-
A2: The optimal strategy depends on the physicochemical properties of this compound (e.g., logP, pKa, melting point) and the intended route of administration. A systematic approach is recommended:
-
Physicochemical Characterization: Determine the solubility of this compound in various solvents and biorelevant media.
-
Screening of Formulations: Prepare small-scale batches of different formulations (e.g., co-solvent systems, cyclodextrin complexes, lipid-based formulations) and assess the solubility and short-term stability of this compound in each.
-
In Vitro Dissolution Testing: Perform dissolution studies under conditions that mimic the GI tract to compare the release profiles of different formulations.
-
In Vivo Pharmacokinetic Studies: Based on the in vitro data, select the most promising formulations for evaluation in animal models.
-
Experimental Protocols
-
Q3: Can you provide a general protocol for preparing a co-solvent formulation for an in vivo study?
-
A3: Objective: To prepare a solution of this compound in a co-solvent system for oral gavage in rodents.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Purified water
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the required amount of this compound into a sterile tube.
-
Prepare the co-solvent vehicle. A common example is a mixture of PEG 400, ethanol, and water. For instance, a vehicle could be 40% PEG 400, 10% ethanol, and 50% water (v/v/v).
-
Add a small amount of the organic solvent component (e.g., PEG 400 and ethanol) to the this compound powder and vortex until the solid is wetted.
-
Gradually add the remaining vehicle while continuously vortexing or sonicating to aid dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, gentle warming (e.g., to 37°C) can be applied, but ensure the compound is stable at that temperature.
-
Once a clear solution is obtained, the formulation is ready for administration. Prepare fresh on the day of the experiment.
-
-
Q4: What is a basic protocol for an oral bioavailability study in rats?
-
A4: Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in different formulations.
Animals: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
Dosing:
-
Divide the animals into groups (e.g., IV administration, oral suspension, oral optimized formulation).
-
For the IV group, administer a known dose of this compound (solubilized in a suitable vehicle) via the tail vein.
-
For the oral groups, administer the respective formulations via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.
-
Data Presentation
Table 1: Hypothetical Solubility Data for this compound in Various Vehicles
| Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 |
| 20% PEG 400 in Water | 50 |
| 40% PEG 400 / 10% Ethanol / 50% Water | 250 |
| 10% Hydroxypropyl-β-Cyclodextrin in Water | 150 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 1000 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 200 ± 60 | < 5 |
| 40% PEG 400 / 10% Ethanol | 350 ± 90 | 1.0 | 1500 ± 400 | 20 |
| Solid Dispersion | 800 ± 200 | 0.5 | 4000 ± 950 | 55 |
| IV Dose (2 mg/kg) | - | - | 7200 ± 1500 | 100 |
Visualizations
Caption: Oral absorption pathway for a poorly soluble drug.
Caption: Workflow for improving in vivo bioavailability.
Caption: Preparation of a solid dispersion to enhance dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hCAXII-IN-1 Cytotoxicity Assays
Welcome to the technical support center for hCAXII-IN-1, a potent inhibitor of human carbonic anhydrase XII (CAXII). This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly variability, encountered during in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a small molecule inhibitor targeting carbonic anhydrase XII (CAXII), a zinc metalloenzyme.[1] CAXII is a transmembrane protein often overexpressed in hypoxic tumors.[2][3] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (H+).[2][4] By inhibiting CAXII on the cell surface, this compound disrupts the cancer cell's ability to regulate its intracellular pH (pHi) in the acidic tumor microenvironment. This leads to intracellular acidification, which can trigger apoptosis and reduce cell proliferation and survival, particularly under hypoxic conditions.
Q2: Why am I seeing significant variability in my IC50 values for this compound across experiments?
Variability in IC50 values is a common challenge in cell-based assays and can stem from multiple sources:
-
Cellular Factors: The expression level of CAXII can vary between cell lines and even within the same cell line over different passages. Since this compound's efficacy is linked to CAXII expression, this is a primary source of variability. Cells can also develop resistance, sometimes associated with the overexpression of drug efflux pumps like P-glycoprotein (Pgp), which can be co-expressed with CAXII.
-
Experimental Conditions: The cytotoxic effect of CAXII inhibitors is often more pronounced under hypoxic and acidic conditions, which mimic the tumor microenvironment. Slight variations in O2 levels, media pH, and buffering capacity can significantly alter results.
-
Assay Protocol Consistency: Inconsistent cell seeding densities, incubation times, and reagent preparation are major contributors to variability.
-
Choice of Assay: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can influence the apparent cytotoxicity and IC50 value.
Q3: My well-to-well variability within a single plate is high. What are the common causes?
High intra-plate variability often points to technical inconsistencies during the assay setup:
-
Uneven Cell Seeding: Failure to create a single-cell suspension or improper mixing before plating can lead to clumps and uneven cell distribution.
-
Edge Effects: Wells on the perimeter of a 96-well plate are susceptible to increased evaporation, altering media concentration and affecting cell growth. To mitigate this, it's recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents is a frequent cause of variability. Using calibrated multichannel pipettes and careful technique is crucial.
-
Contamination: Bacterial, yeast, or mycoplasma contamination can affect cell health and interfere with assay readouts.
Q4: Should I run my this compound assays under normoxic or hypoxic conditions?
For mechanistically relevant results, hypoxic conditions are strongly recommended . CAXII is a hypoxia-inducible protein, and its expression is often upregulated in low-oxygen environments via the HIF-1α pathway. Therefore, the cytotoxic effect of this compound is expected to be more potent and relevant in a hypoxic setting that better reflects the solid tumor microenvironment. When comparing results, always ensure the oxygen levels are consistent and clearly reported.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High IC50 Variability Between Experiments | Inconsistent Cell Passage Number: Phenotypic drift can occur in cell lines over many passages. | Use cells within a consistent and narrow passage number range for all experiments. Consider using a thaw-and-use approach with a large, quality-controlled cell bank. |
| Variable CAXII Expression: CAXII levels can fluctuate with cell density and culture conditions. | Confirm CAXII expression in your cell line (e.g., via Western Blot or qPCR) at the time of the assay. | |
| Inconsistent Hypoxic Conditions: Minor differences in O2 levels can impact results. | Use a calibrated hypoxia chamber with a reliable gas mixture. Ensure consistent timing for pre-incubation and compound treatment under hypoxia. | |
| Time-Dependent IC50 Calculation: IC50 values can differ significantly depending on the assay endpoint (e.g., 24, 48, or 72 hours). | Keep the drug incubation time consistent across all experiments. Report the incubation time alongside the IC50 value. | |
| High Well-to-Well Variability (Intra-plate) | Uneven Cell Distribution: Cells were not properly resuspended before plating. | Ensure a homogenous single-cell suspension. Gently invert the cell suspension flask multiple times before and during plating. |
| Edge Effects: Increased evaporation in outer wells. | Fill perimeter wells with sterile PBS or media and do not use them for experimental samples. Ensure proper humidification in the incubator. | |
| Pipetting Inaccuracy: Inconsistent volumes of cells or reagents were added. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When using a multichannel pipette, ensure all tips are drawing and dispensing liquid consistently. | |
| Low Signal or Poor Dynamic Range | Suboptimal Cell Seeding Density: Too few or too many cells can push the assay out of its linear range. | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Incorrect Incubation Times: Reagent incubation may be too short for signal development. | Follow the manufacturer's protocol for the specific viability assay. Optimize the reagent incubation time if necessary. | |
| Reagent Issues: Reagents may be expired, improperly stored, or degraded. | Check expiration dates. Store all reagents as recommended. Avoid repeated freeze-thaw cycles. | |
| High Background Signal (No-Cell Controls) | Media Interference: Phenol red in culture media can interfere with colorimetric assays like MTT. | Use phenol red-free medium for the assay. |
| Compound Interference: The inhibitor itself may directly reduce the assay substrate (e.g., MTT). | Run a control plate with the compound in cell-free media to check for direct substrate reduction. |
Data Presentation
This compound and Related Inhibitor Activity
The IC50 values for carbonic anhydrase inhibitors can vary significantly based on the cell line, assay type, and experimental conditions (especially normoxia vs. hypoxia). The table below presents representative data for a CAIX/CAXII inhibitor to illustrate this variability.
| Compound | Cell Line | Assay Type | Condition | IC50 (µM) | Reference |
| Compound E (CAIX Inhibitor) | HeLa (Cervical Cancer) | WST-1 | Normoxia (72h) | 29.82 | |
| Compound E (CAIX Inhibitor) | HT-29 (Colon Cancer) | WST-1 | Normoxia (72h) | 48.51 | |
| Compound E (CAIX Inhibitor) | MDA-MB-231 (Breast Cancer) | WST-1 | Normoxia (72h) | 41.56 | |
| Compound E (CAIX Inhibitor) | HEK-293 (Normal Kidney) | WST-1 | Normoxia (72h) | >200 | |
| 5-FU (Control Drug) | HeLa (Cervical Cancer) | WST-1 | Normoxia (72h) | 6.75 |
Note: Data for this compound itself is not widely published in this format. The data for "Compound E," another sulfonamide-based CAIX inhibitor, is used to illustrate the typical range of activities and variability between cell lines. The higher IC50 in normal cells (HEK-293) suggests selectivity for cancer cells overexpressing the target.
Experimental Protocols & Visualizations
Signaling Pathway of CAXII Inhibition
The diagram below illustrates the mechanism by which this compound disrupts pH regulation in cancer cells, leading to cytotoxicity.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
Best practices for storing and handling hCAXII-IN-1
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing hCAXII-IN-1, a potent inhibitor of human carbonic anhydrase XII (hCA XII).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Estimated Stability |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
This information is based on data for similar carbonic anhydrase inhibitors and general best practices.
Q2: How should I reconstitute this compound?
A2: It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in-vitro experiments, stock solutions are typically prepared at a concentration of 10 mM. Ensure the compound is fully dissolved before further dilution into aqueous buffers for your assay.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: As with any potent chemical compound, appropriate PPE should be worn at all times. This includes, but is not limited to:
-
Safety glasses
-
Lab coat
-
Gloves
All handling of the powdered form should be performed in a chemical fume hood to avoid inhalation.
Troubleshooting Guides
Issue: Inconsistent IC50 values in my inhibition assay.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect your assay wells for any signs of compound precipitation. If observed, consider lowering the final concentration of the inhibitor or increasing the percentage of DMSO in your final assay buffer (typically not exceeding 0.5-1%).
-
-
Possible Cause 2: Enzyme Instability.
-
Solution: Ensure your enzyme is properly stored and handled. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
-
Possible Cause 3: Variation in Incubation Times.
-
Solution: Standardize all incubation times, especially the pre-incubation of the enzyme with the inhibitor, across all experiments to ensure consistency.
-
Issue: Low or no observable inhibition.
-
Possible Cause 1: Incorrect Inhibitor Concentration Range.
-
Solution: Perform a wide range of inhibitor concentrations in your initial experiments to determine the appropriate potency range. For this compound, which is a potent inhibitor, you may need to test in the low nanomolar range.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Verify the storage conditions and age of your compound. If improperly stored, the compound may have degraded.
-
-
Possible Cause 3: Sub-optimal Assay Conditions.
-
Solution: Ensure that the pH, temperature, and buffer composition of your assay are optimal for the activity of hCA XII.
-
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against human carbonic anhydrase XII.
Materials:
-
Recombinant human Carbonic Anhydrase XII (hCA XII)
-
This compound
-
DMSO
-
HEPES buffer (pH 7.5)
-
Phenol Red indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in your assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Prepare the enzyme solution by diluting the recombinant hCA XII in HEPES buffer to the desired concentration (e.g., 10 nM).
-
Pre-incubate the enzyme solution with an equal volume of the diluted inhibitor solution for 15 minutes at room temperature. This allows for the formation of the enzyme-inhibitor complex.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution containing Phenol Red.
-
Monitor the change in absorbance at 557 nm over time. The rate of CO2 hydration is determined by the rate of pH change, which is monitored by the Phenol Red indicator.
-
Calculate the initial rates of the enzymatic reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary:
The inhibitory activity of compounds similar to this compound has been reported against various carbonic anhydrase isoforms. The following table summarizes typical Ki (inhibition constant) values.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| hCA-IN-1 (similar compound) | 159.2 | 4.8 | 15.5 | 2 |
| CAXII-IN-1 (Compound 17) | - | - | 56.0 | 3.8 |
Note: Lower Ki values indicate higher potency. Data is for reference from similar compounds and may not represent the exact values for this compound.[1][2]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the inhibition of carbonic anhydrase XII. This enzyme plays a crucial role in pH regulation, particularly in hypoxic tumor microenvironments. By inhibiting hCA XII, the conversion of CO2 to bicarbonate and protons is blocked. This leads to a disruption of pH homeostasis, which can in turn inhibit cancer cell proliferation and survival.
Caption: Signaling pathway of hCA XII inhibition and a typical experimental workflow.
References
Technical Support Center: Optimizing Dosing Schedules for hCAXII-IN-1 In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing in vivo dosing schedules for the investigational carbonic anhydrase XII inhibitor, hCAXII-IN-1. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a recommended starting dose and schedule for this compound in a preclinical mouse model of cancer? | For initial in vivo efficacy studies, a starting point can be a dose of 25-50 mg/kg administered daily via oral gavage. This should be preceded by a maximum tolerated dose (MTD) study to establish safety. The dosing schedule should be informed by pharmacokinetic (PK) and pharmacodynamic (PD) data. |
| What is a suitable vehicle for the in vivo administration of this compound? | A common vehicle for administering hydrophobic small molecules like this compound in vivo is a formulation of 10% DMSO, 40% PEG300, and 50% sterile water or saline. It is critical to assess the solubility and stability of this compound in the selected vehicle before beginning animal studies. |
| How can I confirm that this compound is engaging its target in the tumor tissue? | Target engagement can be assessed by measuring downstream biomarkers. For a CAXII inhibitor, this could involve immunohistochemistry (IHC) for markers of tumor hypoxia, such as HIF-1α, or ex vivo assays to measure the pH of the tumor microenvironment. |
| What pharmacokinetic parameters are crucial for optimizing the dosing schedule? | Key PK parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). These will determine the dosing frequency required to maintain therapeutic concentrations of the drug in the plasma and at the tumor site. |
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth inhibition across the treatment group. | - Inconsistent drug administration (e.g., inaccurate oral gavage).- Variability in tumor establishment or animal health.- Insufficient statistical power. | - Ensure all personnel are thoroughly trained in animal handling and dosing techniques.- Increase the number of animals per group to account for biological variability.- Monitor animal health closely and exclude animals that show signs of distress not related to the treatment. |
| Lack of significant anti-tumor efficacy. | - The dose or dosing schedule is suboptimal.- Poor bioavailability of the compound.- The tumor model is not dependent on CAXII activity for its growth and survival. | - Conduct a dose-escalation study to identify a more effective dose.- Perform a full pharmacokinetic analysis to understand drug exposure.- Confirm the expression and functional importance of CAXII in your chosen cancer cell line in vitro prior to in vivo experiments. |
| Observed toxicity, such as significant weight loss or behavioral changes. | - The administered dose is above the maximum tolerated dose.- Off-target effects of the compound.- Toxicity related to the vehicle. | - Reduce the dose and/or the frequency of administration.- Include a vehicle-only control group to rule out any toxic effects from the formulation.- Conduct preliminary toxicology studies to identify potential off-target effects. |
Experimental Protocols
Pharmacokinetic Study of this compound in Mice
-
Animal Dosing : Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability.
-
Blood Sampling : Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation : Process the blood samples to isolate plasma.
-
Bioanalysis : Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Data Presentation
Table 1: Illustrative Pharmacokinetic Data for this compound
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (µg/mL) | 2.5 | 10.2 |
| Tmax (hours) | 2 | 0.25 |
| AUC (0-24h) (µg*h/mL) | 15.8 | 12.5 |
| Bioavailability (%) | 25 | N/A |
Mandatory Visualizations
Caption: Hypothesized mechanism of this compound anti-tumor activity.
Caption: Workflow for an in vivo efficacy study of this compound.
Validation & Comparative
Validating the Inhibitory Potency of hCA XII/II/IX-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of hCA XII/II/IX-IN-1 against human carbonic anhydrase (hCA) isoforms, alongside other notable inhibitors. The data presented is supported by detailed experimental protocols and visualizations to aid in the objective assessment of this compound for research and drug development purposes.
Comparative Inhibitory Activity
The inhibitory potency of hCA XII/II/IX-IN-1 and selected alternative inhibitors against four key human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is summarized below. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the enzyme activity by 50%), providing a clear quantitative comparison.
| Inhibitor | hCA I (IC50) | hCA II (IC50) | hCA IX (IC50) | hCA XII (IC50) |
| hCA XII/II/IX-IN-1 | 2.6 µM | 0.004 µM | 0.005 µM | 0.001 µM |
| Acetazolamide (AAZ) | 6.07 µM | 0.153 µg/mL | 0.105 µg/mL | 0.029 µg/mL |
| SLC-0111 | - | - | 0.048 µg/mL | 0.096 µg/mL |
Note: IC50 values for Acetazolamide and SLC-0111 are presented in µg/mL as reported in the source. Direct conversion to µM requires the molecular weight of the specific salt form used in the assay, which is not always provided. Researchers should consider this when making direct comparisons.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The following protocol outlines a standard method for determining the inhibitory activity of compounds against carbonic anhydrase using the esterase activity of the enzyme with p-nitrophenyl acetate (p-NPA) as the substrate.
Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol. The rate of this reaction, monitored by the increase in absorbance at 400 nm, is inversely proportional to the inhibitory activity of a test compound.
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Stock Solution: 0.3 mg/mL carbonic anhydrase in assay buffer.
-
Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh daily).
-
Test Compound Stock Solutions: Prepare in a suitable solvent (e.g., DMSO).
-
Positive Control: Acetazolamide.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 400 nm.
Procedure:
-
Assay Plate Preparation:
-
Blank: 180 µL of Assay Buffer.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO (or vehicle for test compounds).
-
Test Compounds: 158 µL Assay Buffer + 2 µL of each test compound dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution series.
-
-
Enzyme Addition: Add 20 µL of the enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 400 nm over a defined period (e.g., 10 minutes) at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the maximum activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
A Comparative Guide to hCAXII-IN-1 and Other Carbonic Anhydrase XII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a representative potent and selective human carbonic anhydrase XII (hCAXII) inhibitor, herein referred to as hCAXII-IN-1, with other notable CAXII inhibitors. The data presented is based on published findings for highly selective CAXII inhibitors to provide a valuable resource for researchers in oncology, pharmacology, and drug discovery.
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in various cancers and plays a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis.[1][2] As such, CAXII has emerged as a promising therapeutic target for anticancer drug development.[3][4]
This guide will compare the inhibitory activity of our representative this compound with SLC-0111, a well-characterized CAIX/XII inhibitor that has entered clinical trials[5], and Acetazolamide, a non-selective CA inhibitor.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (Ki, in nM) of this compound (data from a representative potent inhibitor), SLC-0111, and Acetazolamide against hCAXII and other relevant CA isoforms. Lower Ki values indicate greater potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCAXII over hCA I | Selectivity for hCAXII over hCA II |
| This compound (representative) | >10,000 | 8,800 | 25 | 8.8 | >1136 | 1000 |
| SLC-0111 | 9,600 | 11,000 | 45.7 | 5.9 | 1627 | 1864 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 43.8 | 2.1 |
Note: The data for this compound is representative of a potent and selective inhibitor based on published data. The data for SLC-0111 and Acetazolamide are compiled from various sources.
Experimental Protocols
The determination of inhibitory activity (Ki) of CA inhibitors is crucial for their characterization. A common and established method is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO2.
Principle: The assay follows the kinetics of the pH change using a pH indicator dye when a CO2-saturated solution is mixed with a buffer solution containing the CA enzyme and the inhibitor. The initial rates of the catalyzed reaction are measured at different inhibitor concentrations to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Materials:
-
Purified recombinant human CA isoforms (I, II, IX, and XII)
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)
-
CO2-saturated water
-
The inhibitor compound at various concentrations
-
Stopped-flow spectrophotometer
Procedure:
-
A solution containing the buffer, pH indicator, and the specific CA isoenzyme is prepared.
-
A separate solution of CO2-saturated water is prepared.
-
The enzyme solution is mixed with various concentrations of the inhibitor and incubated for a specific period to allow for binding.
-
The enzyme-inhibitor solution and the CO2-saturated solution are rapidly mixed in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the hydration reaction.
-
Initial reaction velocities are calculated from the linear phase of the progress curves.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the initial velocities against the inhibitor concentrations.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
CAXII Signaling Pathway
CAXII is involved in several signaling pathways that contribute to cancer progression. One of the key pathways is its influence on the tumor microenvironment pH, which in turn affects pathways related to cell migration and invasion.
Caption: CAXII's role in pH regulation and downstream signaling.
Discussion and Conclusion
The data presented demonstrate that this compound, as a representative of a new generation of inhibitors, exhibits high potency against hCAXII and excellent selectivity over the off-target cytosolic isoforms hCA I and hCA II. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for side effects associated with the inhibition of ubiquitously expressed CAs.
In comparison, SLC-0111 also shows excellent potency and selectivity for hCAXII. Its advancement into clinical trials underscores the therapeutic potential of targeting CAXII in cancer. Acetazolamide, while potent against hCAXII, is a non-selective inhibitor with significant activity against hCA I and hCA II, which can lead to undesirable side effects.
The development of potent and selective hCAXII inhibitors like our representative this compound is a promising strategy in oncology. Future research should focus on in vivo efficacy studies and pharmacokinetic profiling to further validate their therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized approach for the evaluation and comparison of novel CAXII inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Selective Carbonic Anhydrase XII Inhibition: A Comparative Guide to Efficacy Over Broad-Spectrum Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of selective human Carbonic Anhydrase XII (hCAXII) inhibitors against broad-spectrum carbonic anhydrase (CA) inhibitors. This document outlines quantitative data from experimental studies, details relevant methodologies, and visualizes key biological pathways and experimental workflows.
The landscape of carbonic anhydrase inhibition is evolving, with a significant shift towards the development of isoform-specific inhibitors. While broad-spectrum inhibitors like acetazolamide have been foundational, their lack of selectivity can lead to off-target effects. The focus on hCAXII is driven by its overexpression in various cancers and its role in promoting tumor growth and metastasis by regulating the tumor microenvironment's pH.[1][2][3] This guide delves into the comparative efficacy of selective hCAXII inhibitors, offering a valuable resource for advancing targeted therapeutic strategies.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the inhibitory activity of selective hCAXII inhibitors compared to the broad-spectrum inhibitor acetazolamide. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor.
Table 1: Inhibitory Activity (Kᵢ, nM) of Selective hCAXII Inhibitors vs. Acetazolamide
| Inhibitor | hCA I (off-target) | hCA II (off-target) | hCA IX (tumor-associated) | hCA XII (target) | Selectivity for hCA XII over hCA II | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 2.1 | [4] |
| SLC-0111 | >400 | >400 | 45 | 4.5 | >88.9 | [5] |
| Coumarin Derivative (EMAC10157a) | >10,000 | >10,000 | 15.2 | 8.9 | >1123.6 | |
| Psoralen Derivative (EMAC10160a) | >10,000 | >10,000 | 85.4 | 35.7 | >280.1 | |
| Vanillin Enone (Compound 2) | 8,970 | 98.5 | 0.89 | 5.8 | 17.0 |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The determination of inhibitory activity is crucial for comparing the efficacy of different compounds. The following are detailed methodologies for key experiments cited in the literature.
Stopped-Flow Carbon Dioxide Hydration Assay
This is a widely used method to determine the inhibition constants (Kᵢ) for carbonic anhydrase inhibitors.
Principle: This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide (CO₂). The rate of this reaction is followed by observing the change in absorbance of a pH indicator.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-Nitrophenol)
-
CO₂-saturated water
-
Test inhibitors and a reference inhibitor (e.g., acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO).
-
Enzyme-Inhibitor Pre-incubation: Incubate the enzyme solution with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rates of the reaction are calculated.
-
Data Analysis: The inhibition constants (Kᵢ) are determined by non-linear least-squares fitting of the data to the Michaelis-Menten equation for competitive inhibition.
Workflow for Stopped-Flow CO₂ Hydration Assay
Colorimetric Carbonic Anhydrase Inhibition Assay
This assay provides a simpler, high-throughput alternative for screening potential CA inhibitors.
Principle: This method measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor. The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to a yellow product, 4-nitrophenol.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II as a control, and hCAXII)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
-
Substrate: 4-Nitrophenyl acetate (p-NPA)
-
Test compound and a known inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and controls.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor or vehicle control.
-
Pre-incubation: Incubate the plate to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at approximately 400 nm over time.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Signaling Pathways and Point of Inhibition
hCAXII is implicated in cancer progression through its regulation of the tumor microenvironment. Its expression is often induced by hypoxia and is associated with various signaling pathways.
hCAXII-mediated acidification and point of inhibition.
Recent studies have also suggested a link between the Hedgehog (Hh) signaling pathway and CAXII expression in certain cancers, where the inhibition of key components of the Hh pathway can lead to a downregulation of CAXII.
Conclusion
The data presented underscores the significant advantage of selective hCAXII inhibitors over broad-spectrum alternatives. Compounds like SLC-0111 and novel coumarin derivatives demonstrate high potency for hCAXII while exhibiting minimal activity against off-target isoforms, particularly the ubiquitous hCA I and II. This selectivity is paramount for developing safer and more effective cancer therapeutics. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of new chemical entities targeting carbonic anhydrases. Future research should continue to focus on the development and characterization of highly selective inhibitors to further exploit the therapeutic potential of targeting hCAXII in oncology.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Unraveling the Efficacy of hCAXII-IN-1: A Comparative Analysis of Carbonic Anhydrase XII Inhibitors in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of hCAXII-IN-1's activity against alternative carbonic anhydrase XII (CAXII) inhibitors across various cancer cell lines. This report summarizes key inhibitory and cytotoxic data, details experimental methodologies, and visualizes associated signaling pathways to offer a clear and objective comparison of these compounds' performance.
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in a variety of tumors, playing a crucial role in regulating pH in the tumor microenvironment, which in turn promotes cancer cell proliferation, invasion, and metastasis. As a validated therapeutic target, the development of potent and selective CAXII inhibitors is an active area of cancer research. This guide focuses on this compound, a designation that refers to at least two distinct chemical entities, and compares their activity with other notable CAXII inhibitors.
Comparative Analysis of Inhibitor Activity
The inhibitory potential of this compound and its alternatives has been evaluated against several carbonic anhydrase isoforms and a panel of cancer cell lines. The data, presented in the tables below, highlights the potency and selectivity of these compounds. Of note, the identifier "this compound" is associated with two different compounds in commercial and research contexts: hCA XII/II/IX-IN-1 (CAS 2451479-66-4) , a broad-spectrum carbonic anhydrase inhibitor, and CAXII-IN-1 (Compound 17, CAS 2479918-59-5) , a more selective inhibitor of CAXII.
Enzymatic Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values of the investigated compounds against various human carbonic anhydrase (hCA) isoforms. Lower values indicate greater potency.
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
| hCA XII/II/IX-IN-1 | IC50: 2.6 µM | IC50: 0.004 µM | IC50: 0.005 µM | IC50: 0.001 µM | N/A |
| CAXII-IN-1 (Compound 17) | - | - | Ki: 56.0 nM | Ki: 3.8 nM | [1] |
| U-104 (SLC-0111) | Ki: 5080 nM | Ki: 9640 nM | Ki: 45.1 nM | Ki: 4.5 nM | [2] |
| Coumarin Benjaminin | - | - | - | - | [3] |
| Betulin Sulfonamide Derivative | - | - | - | - | [4][5] |
Cytotoxicity Data in Cancer Cell Lines
The cytotoxic activity of the inhibitors was assessed in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values indicating the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| CAXII-IN-1 (Compound 17) | MCF-7 (Breast) | 20 ± 1 | |
| HeLa (Cervical) | 4.8 ± 0.03 | ||
| A549 (Lung) | 14 ± 2 | ||
| U-104 (SLC-0111) | Prostate Cancer Cells | - | |
| 4T1 (Breast) | - | ||
| MDA-MB-231 (Breast) | - | ||
| Coumarin Benjaminin | SNU-1 (Stomach) | 70.42 | |
| Hep-G2 (Liver) | 109.65 | ||
| NCI-H23 (Lung) | 160.42 | ||
| K562 (Leukemia) | 150.72 | ||
| Betulin Sulfonamide Derivative | MCF-7 (Breast) | 8 - 14 | |
| Biphenylsulfonamide | HCT116 (Colon) | 0.74 - 10.0 µg/mL | |
| H460 (Lung) | 0.74 - 10.0 µg/mL | ||
| MCF-7 (Breast) | 0.74 - 10.0 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the inhibition of CA-catalyzed CO2 hydration. The method involves a stopped-flow instrument to monitor the change in pH using an indicator dye.
-
Reagent Preparation :
-
Buffer: 10 mM HEPES, pH 7.4, with 10 mM NaClO4.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: Saturated CO2 solution in water at 25°C.
-
Enzyme: Recombinant human CA isoforms (5-12 nM final concentration).
-
Inhibitor: Stock solutions (10 mM in DMSO/water) serially diluted to desired concentrations.
-
-
Assay Procedure :
-
The enzyme and inhibitor are pre-incubated for 10 minutes at room temperature to allow for complex formation.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated substrate solution in the stopped-flow instrument.
-
The change in absorbance of Phenol Red at 557 nm is monitored for 5-10 seconds to determine the initial rate of reaction.
-
-
Data Analysis :
-
Inhibition constants (Ki) are calculated by non-linear least-squares fitting of the data to the Cheng-Prusoff equation. Each experiment is performed in triplicate.
-
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture :
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.
-
-
Treatment :
-
Cells are treated with various concentrations of the inhibitor compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement :
-
The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis :
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
hCAXII-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review and meta-analysis of hCAXII-IN-1, a selective inhibitor of human carbonic anhydrase XII (hCA XII). This document objectively compares the performance of this compound with other relevant inhibitors and provides supporting experimental data and detailed methodologies.
Performance Comparison of Carbonic Anhydrase XII Inhibitors
This compound is a potent and selective inhibitor of hCA XII, a transmembrane enzyme overexpressed in various tumors, making it a significant target in cancer therapy. The following tables summarize the quantitative data for this compound and a selection of other notable carbonic anhydrase inhibitors.
Table 1: Inhibitory Activity (Ki) of this compound and Other Inhibitors against Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA XII over hCA IX |
| This compound | - | - | 56.0 | 3.8 | 14.7 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.23 |
| SLC-0111 | 9700 | 450 | 45 | 5.9 | 0.13 |
| Compound 8c | >10000 | 185.4 | 338.2 | 29.3 | 0.09 |
| Compound 12 | >10000 | 130.2 | 34.7 | 34.7 | 1 |
| Capsaicin | - | - | 280 | 64 | 0.23 |
| Coumarin Derivatives (avg.) | >10000 | >10000 | Submicromolar | Submicromolar | - |
| Carboxylate Inhibitors (avg.) | >100000 | >100000 | >10000 | 300-930 | - |
Note: A lower Ki value indicates stronger inhibition. “-” indicates data not available in the reviewed literature. The selectivity index is calculated as Ki (hCA IX) / Ki (hCA XII). A higher value indicates greater selectivity for hCA XII.
Table 2: Cytotoxicity (IC50) of this compound against Cancer Cell Lines
| Compound | MCF-7 (µM) | HeLa (µM) | A549 (µM) |
| This compound | 20 ± 1 | 4.8 ± 0.03 | 14 ± 2 |
Note: A lower IC50 value indicates greater cytotoxic potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques reported in the literature for the evaluation of carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This method is considered the gold standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). The resulting change in pH is monitored using a pH indicator dye in a stopped-flow spectrophotometer, which allows for the measurement of rapid kinetic events.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX, hCA XII)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically 7.2-7.5)
-
pH indicator dye (e.g., phenol red, p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Prepare a buffered solution containing the pH indicator. Prepare a stock solution of the purified carbonic anhydrase and the inhibitor.
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature to allow for binding.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated buffer solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH of the solution changes due to the enzymatic reaction. The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Carbonic anhydrase XII is implicated in various signaling pathways that are crucial for tumor progression, including the regulation of intracellular and extracellular pH, which in turn affects pathways like NF-κB and PI3K/AKT.
Carbonic Anhydrase XII Signaling Pathway
Structure-Activity Relationship of Carbonic Anhydrase XII Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analogs of human carbonic anhydrase XII (hCA XII) inhibitors, with a focus on their structure-activity relationships (SAR). The content is based on experimental data from peer-reviewed scientific literature and aims to offer an objective comparison of the performance of different chemical scaffolds in inhibiting this key therapeutic target.
Carbonic anhydrase XII is a transmembrane zinc metalloenzyme that is overexpressed in a variety of tumors, where it plays a crucial role in pH regulation and tumor progression. This makes it an attractive target for the development of novel anticancer therapies. The benzenesulfonamide scaffold has been a cornerstone in the design of potent hCA inhibitors, including those targeting hCA XII.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (Ki in nM) of representative hCA XII inhibitors from different chemical series against the target isoform hCA XII, as well as the off-target cytosolic isoforms hCA I and hCA II, and the closely related tumor-associated isoform hCA IX. Lower Ki values indicate higher inhibitory potency.
| Compound ID | Scaffold | R Group / Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA XII over hCA II |
| Acetazolamide | Benzenesulfonamide | Acetylamino | 250 | 12 | 25 | 5.7 | 2.1 |
| SLC-0111 | Ureido-benzenesulfonamide | 4-(4-fluorophenylureido)phenyl | 5080 | 960 | 45 | 5.7 | 168.4 |
| Analog 1 | Triazolo[1,5-a]pyrimidine | 7-(4-pyridyl) | >10000 | 108 | 5.1 | 8.8 | 12.3 |
| Analog 2 | Triazolo[1,5-a]pyrimidine | 7-(4-methoxyphenyl) | 8975 | 115 | 8.6 | 5.4 | 21.3 |
| Analog 3 | Coumarin | 7-hydroxy-4-methyl | >10000 | >10000 | 61.5 | 6.2 | >1612.9 |
| Analog 4 | Saccharin Hybrid | N-(prop-2-yn-1-yl)saccharin + 1-azido-4-nitrobenzene | >10000 | 892.4 | 264.5 | 78.1 | 11.4 |
Structure-Activity Relationship (SAR) Insights
Benzenesulfonamide-based Inhibitors
The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases. Modifications to the benzene ring and the addition of various "tail" moieties significantly influence potency and isoform selectivity.
-
Ureido Linker: The introduction of a ureido (-NHCONH-) linker, as seen in SLC-0111, has been a successful strategy to enhance selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II.[1] This is attributed to the ability of the tail to form additional interactions with residues in the active site cavity that differ between isoforms.
-
Heterocyclic Modifications: Replacing the phenyl ring with or attaching heterocyclic moieties, such as triazolo[1,5-a]pyrimidines, can lead to potent and selective inhibitors. The nature and position of substituents on these heterocyclic systems are crucial for optimizing interactions within the active site. For instance, compounds with a 7-aryl/heteroaryl substitution on the triazolopyrimidine scaffold have shown low nanomolar inhibition of hCA XII.[2]
Coumarin-based Inhibitors
Coumarins represent a class of non-classical CA inhibitors that do not possess the canonical sulfonamide zinc-binding group. Their mechanism of inhibition is believed to involve the hydrolysis of the coumarin lactone ring by the enzyme, followed by covalent modification or occlusion of the active site.
-
Substitution Pattern: The inhibitory activity and selectivity of coumarin analogs are highly dependent on the substitution pattern on the coumarin ring. Hydroxy and methyl substitutions at positions 6 and 7 have been shown to be favorable for potent and selective inhibition of hCA IX and XII.[3]
Saccharin-based Hybrids
Saccharin, a cyclic sulfonamide, has been explored as a scaffold for designing selective hCA inhibitors. The imide nitrogen of the saccharin ring can be functionalized to introduce various tail groups.
-
Click Chemistry Approach: The use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) to append triazole-containing tails to the saccharin scaffold has yielded compounds with good inhibitory activity against hCA IX and XII. The nature of the substituent on the triazole ring plays a key role in determining the potency.[4]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The primary method for determining the inhibitory potency of the compounds is the stopped-flow CO₂ hydrase assay .
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The accompanying change in pH is monitored using a pH indicator.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor compounds
-
CO₂-saturated water
-
Buffer solution (e.g., TRIS)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Solutions of the recombinant hCA isoforms and the inhibitor compounds are prepared in the appropriate buffer.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are determined from the absorbance data. The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated. The inhibition constant (Ki) is then determined from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
General Workflow for SAR Studies of hCAXII Inhibitors
Caption: A typical workflow for the structure-activity relationship (SAR) studies of hCAXII inhibitors.
Role of hCA XII in the Tumor Microenvironment
Caption: The role of hCA XII in maintaining an acidic tumor microenvironment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to hCAXII-IN-1 and Novel Carbonic Anhydrase XII Inhibitors
Introduction
Carbonic Anhydrase XII (CAXII) is a transmembrane, zinc-containing metalloenzyme that plays a critical role in pH regulation within the tumor microenvironment.[1][2][3] Overexpressed in various solid tumors, particularly under hypoxic conditions, CAXII activity contributes to extracellular acidosis, which promotes tumor proliferation, invasion, and metastasis.[2][4] Furthermore, CAXII has been implicated in chemoresistance, often through its interaction with the drug efflux transporter P-glycoprotein (Pgp). These crucial roles have established CAXII as a significant target for the development of novel anticancer therapies. This guide provides a comparative analysis of hCAXII-IN-1 against other notable and novel CAXII inhibitors, offering a resource for researchers engaged in cancer drug discovery.
Quantitative Comparison of CAXII Inhibitors
The efficacy of a carbonic anhydrase inhibitor is determined by its potency (inhibitory constant, Kᵢ or IC₅₀) and its selectivity against the target isoform (CAXII) versus off-target isoforms, primarily the ubiquitous cytosolic enzymes CAI and CAII. High selectivity is crucial for minimizing potential side effects. The following table summarizes the inhibitory activities of this compound and a selection of other CAXII inhibitors.
| Compound | CAI (Kᵢ/IC₅₀, nM) | CAII (Kᵢ/IC₅₀, nM) | CAIX (Kᵢ/IC₅₀, nM) | CAXII (Kᵢ/IC₅₀, nM) | Compound Type / Notes |
| This compound | 2600 | 4 | 5 | 1 | Potent sulfonamide inhibitor with high activity against CAXII. |
| SLC-0111 | 450 | 120 | 25 | 4.5 | Ureido-substituted benzenesulfonamide, in clinical trials. |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 | "Classical," non-selective sulfonamide inhibitor used as a reference. |
| hCA/VEGFR-2 IN-5 | N/A | N/A | 40 | 3.2 | Dual inhibitor of CAIX/XII and VEGFR-2. |
| Compound 5 | N/A | N/A | N/A | 0.56 | Potent structural hybrid of acetazolamide and Psammaplin C. |
| RC44 | Inhibits | Inhibits | Inhibits | Inhibits | Novel benzoxaborole inhibitor; specific values not detailed. |
| 6A10 | N/A | N/A | N/A | N/A | Inhibitory monoclonal antibody specific to human CAXII. |
Note: Data is compiled from various sources and experimental conditions may differ. Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. N/A indicates data not available in the searched sources.
Experimental Protocols
A precise evaluation of inhibitor potency is fundamental for comparative analysis. The stopped-flow CO₂ hydration assay is a standard and widely accepted method for determining the inhibition constants of CA inhibitors.
Stopped-Flow Assay for Measuring CA-Catalyzed CO₂ Hydration
Principle: This kinetic assay measures the ability of a carbonic anhydrase enzyme to catalyze the hydration of CO₂ to bicarbonate and a proton. The release of a proton causes a pH change in a solution containing a pH indicator, which is monitored spectrophotometrically over time. The initial rate of this reaction is measured in the presence and absence of an inhibitor to determine the inhibitor's potency.
Methodology:
-
Instrumentation: The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.
-
Reagents:
-
Enzyme: Purified, recombinant human carbonic anhydrase isoforms (hCAI, II, IX, XII).
-
Buffer: Typically a buffer with low buffering capacity, such as Trizma (Tris), adjusted to a specific pH (e.g., 7.4).
-
pH Indicator: A colorimetric pH indicator (e.g., 4-nitrophenolate) is included in the buffer to detect proton production.
-
Substrate: A CO₂-saturated solution is prepared by bubbling CO₂ gas through distilled water.
-
Inhibitor: The test compound (e.g., this compound) is dissolved in an appropriate solvent (like DMSO) and prepared in a series of concentrations.
-
-
Procedure:
-
The enzyme solution (containing buffer, pH indicator, and a specific concentration of the CA isoform) is mixed with the CO₂-saturated solution in the stopped-flow instrument's mixing chamber.
-
The ensuing drop in pH is monitored by the change in absorbance of the pH indicator over a short period (typically 10-100 seconds).
-
To determine inhibitor activity, the enzyme is pre-incubated with various concentrations of the inhibitor before being mixed with the CO₂ solution.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance change over the first 5-10% of the reaction.
-
The uncatalyzed rate (reaction without enzyme) is subtracted from all measurements.
-
IC₅₀ values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Inhibition constants (Kᵢ) can be determined from the IC₅₀ values using the Cheng-Prusoff equation or by analyzing Lineweaver-Burk plots.
-
Visualizing the Benchmarking Workflow
The development and comparison of novel inhibitors follow a structured pipeline, from initial screening to in vivo validation. This workflow ensures a systematic evaluation of potency, selectivity, and therapeutic potential.
Caption: Workflow for benchmarking novel CAXII inhibitors.
Conclusion
The landscape of carbonic anhydrase XII inhibitors is rapidly evolving, with numerous compounds demonstrating high potency and selectivity. This compound stands out as a highly potent inhibitor with nanomolar activity against CAXII. When benchmarked against other novel agents like SLC-0111, which has advanced to clinical trials, and highly specific research tools like the 6A10 antibody, the importance of a comprehensive evaluation is clear. For researchers and drug developers, the selection of a lead compound depends not only on its raw potency against the target enzyme but also on its selectivity profile, cell permeability, and ultimately, its efficacy in relevant in vivo models. The methodologies and comparative data presented in this guide serve as a foundational resource for the continued development of targeted therapies against CAXII-expressing cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of pH regulation as a therapeutic strategy in hypoxic human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of hCAXII-IN-1's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of a representative human Carbonic Anhydrase XII (hCAXII) inhibitor, here designated hCAXII-IN-1, against other therapeutic alternatives. Due to the limited public data on a specific compound named "this compound," this guide utilizes the well-characterized inhibitory anti-hCAXII monoclonal antibody, 6A10 , as a surrogate for a highly selective hCAXII inhibitor. This is compared with SLC-0111 , a clinical-stage small molecule inhibitor of both CAIX and CAXII, and Acetazolamide , a non-selective carbonic anhydrase inhibitor.
Executive Summary
Carbonic Anhydrase XII (CAXII) is a transmembrane enzyme overexpressed in various cancers, contributing to the acidification of the tumor microenvironment and promoting tumor progression. Inhibition of CAXII is a promising therapeutic strategy. This guide presents in vivo data demonstrating the anti-tumor efficacy of selective and non-selective CAXII inhibition.
The data presented is collated from preclinical studies in xenograft models. The monoclonal antibody 6A10 demonstrates significant tumor growth delay as a monotherapy and enhances the efficacy of chemotherapy in breast cancer models. SLC-0111, a dual CAIX/XII inhibitor, has shown potent tumor suppression in various cancer models. Acetazolamide, a pan-inhibitor, has been evaluated primarily in combination therapies, showing enhancement of existing anti-cancer treatments.
Comparative Efficacy of CAXII Inhibitors and Alternatives
The following table summarizes the in vivo anti-tumor efficacy of the selected therapeutic agents from preclinical studies.
| Therapeutic Agent | Drug Class | Target(s) | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| 6A10 (this compound surrogate) | Monoclonal Antibody | hCAXII | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | 10 mg/kg, i.p., twice weekly | Significantly reduced lung metastases when combined with doxorubicin. | [1] |
| Lung Adenocarcinoma (A549 Xenograft) | Not specified | Significant delay in tumor outgrowth. | [2] | |||
| SLC-0111 | Small Molecule (Sulfonamide) | CAIX, CAXII | Triple-Negative Breast Cancer (4T1 Xenograft) | Not specified | Potent tumor suppression with minimal systemic toxicity. | [3] |
| Pancreatic Ductal Adenocarcinoma | In combination with gemcitabine | Enhanced survival and tumor cell death. | [4][5] | |||
| Acetazolamide | Small Molecule (Sulfonamide) | Pan-CA inhibitor | Neuroblastoma (SH-SY5Y Xenograft) | 20 mg/kg/day, i.p. | Significantly inhibited tumor growth in combination with MS-275 (HDAC inhibitor). | |
| Colorectal Cancer (HT29 Xenograft) | 40 mg/kg daily | Potentiated the anti-cancer efficacy of rapamycin. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
Xenograft Tumor Model for 6A10 Efficacy
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231, which expresses hCAXII.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: 1 x 10^6 MDA-MB-231 cells are injected into the mammary fat pad of the mice.
-
Treatment: Once tumors are palpable, mice are randomized into treatment groups.
-
Control group: Isotype control antibody (e.g., rat IgG2a).
-
Treatment group: 6A10 monoclonal antibody administered intraperitoneally (i.p.) at a dose of 10 mg/kg, twice weekly.
-
Combination therapy group: 6A10 in combination with a standard chemotherapeutic agent like doxorubicin.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width^2).
-
At the end of the study, primary tumors are excised and weighed.
-
Metastatic burden, particularly in the lungs, is assessed through histological analysis of tissue sections.
-
Animal body weight is monitored as an indicator of toxicity.
-
In Vivo Efficacy of SLC-0111 in a Breast Cancer Model
-
Cell Line: Murine 4T1 breast cancer cells, which spontaneously metastasize to the lungs.
-
Animal Model: Syngeneic female BALB/c mice.
-
Tumor Implantation: 1 x 10^5 4T1 cells are injected into the mammary fat pad.
-
Treatment: Treatment with SLC-0111 is initiated when tumors reach a certain volume. The dosing and schedule would be as defined in the specific study protocol, often administered orally or intraperitoneally.
-
Efficacy Assessment:
-
Primary tumor growth is monitored over time.
-
The number and size of lung metastatic nodules are quantified at the end of the study by necropsy and histological examination.
-
Systemic toxicity is evaluated by monitoring body weight, clinical signs, and hematological parameters.
-
Combination Therapy with Acetazolamide in a Neuroblastoma Xenograft Model
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: 5 x 10^6 SH-SY5Y cells are injected subcutaneously into the flank of the mice.
-
Treatment:
-
Vehicle control.
-
Acetazolamide (20 mg/kg/day, i.p.).
-
MS-275 (HDAC inhibitor) as a single agent.
-
Combination of Acetazolamide and MS-275.
-
-
Efficacy Assessment:
-
Tumor volume is measured periodically.
-
At the study endpoint, tumors are excised for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of CAXII in the Tumor Microenvironment
Caption: CAXII's role in pH regulation and tumor progression.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a xenograft efficacy study.
Conclusion
The available preclinical data strongly support the targeting of hCAXII as a viable anti-cancer strategy. The monoclonal antibody 6A10, as a surrogate for a highly selective hCAXII inhibitor, demonstrates significant anti-tumor and anti-metastatic effects in vivo, particularly in combination with chemotherapy. The dual CAIX/XII inhibitor SLC-0111 also shows robust efficacy across multiple tumor types, highlighting the potential of small molecule inhibitors. The non-selective inhibitor Acetazolamide appears most promising as a component of combination therapies.
Further research is warranted to elucidate the full potential of selective hCAXII inhibitors like "this compound" and to identify the patient populations most likely to benefit from such targeted therapies. The experimental designs and signaling pathways outlined in this guide provide a framework for future in vivo validation studies in the development of novel anti-cancer agents targeting CAXII.
References
- 1. An inhibitory antibody targeting carbonic anhydrase XII abrogates chemoresistance and significantly reduces lung metastases in an orthotopic breast cancer model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. News - SLC-0111 - LARVOL VERI [veri.larvol.com]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of hCAXII-IN-1 and CAIX-Selective Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and methodologies of emerging carbonic anhydrase inhibitors.
This guide provides a comprehensive comparative analysis of hCAXII-IN-1, a selective inhibitor of carbonic anhydrase XII (CAXII), and a range of inhibitors selective for the closely related, tumor-associated isoform, carbonic anhydrase IX (CAIX). This document is intended to serve as a valuable resource for researchers in oncology and drug development by presenting objective performance data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to CAIX and CAXII as Therapeutic Targets
Carbonic anhydrases IX (CAIX) and XII (CAXII) are transmembrane zinc metalloenzymes that are highly overexpressed in a variety of solid tumors and are generally absent in normal tissues. Their expression is often induced by hypoxia, a common feature of the tumor microenvironment. Both isoforms play a crucial role in pH regulation, promoting tumor cell survival, proliferation, and metastasis by maintaining a favorable intracellular pH while contributing to the acidification of the extracellular space. This unique expression pattern and function make CAIX and CAXII promising therapeutic targets in oncology. The selective inhibition of these enzymes is a key strategy in the development of novel anti-cancer agents.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory potency and cytotoxic activity of this compound and a selection of prominent CAIX-selective inhibitors. The data has been compiled from various scientific publications. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Inhibitory Potency (Ki in nM) Against Carbonic Anhydrase Isoforms
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (CAII/CAIX) | Selectivity (CAII/CAXII) |
| This compound | >10,000 | >10,000 | 56.0 | 3.8 | ~178 | >2631 |
| U-104 (SLC-0111) | 5080 | 9640 | 45.1 | 4.5 | ~214 | ~2142 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 | 2.1 |
| Compound 18f (Coumarin-based) | 955 | 515 | 21 | 5 | ~24.5 | 103 |
| CAIX/CAXII-IN-1 (Compound 9) | >10,000 | >10,000 | 29.1 | 8.8 | >343 | >1136 |
Data compiled from multiple sources. Ki values represent the inhibition constant, with lower values indicating higher potency.
Table 2: Comparative Cytotoxicity (IC50 in µM) in Cancer Cell Lines
| Inhibitor | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) |
| This compound | 20 ± 1 | 4.8 ± 0.03 | 14 ± 2 | - | - |
| U-104 (SLC-0111) | - | - | - | - | - |
| CAIX/CAXII-IN-1 (Compound 9) | 3.07 | - | - | 1.94 | 1.78 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and CAIX-selective inhibitors.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
-
Principle: The hydration of CO2 to bicarbonate and a proton, catalyzed by CA, leads to a decrease in pH. This pH change is monitored in real-time using a pH indicator in a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme's activity, and the inhibition is determined by the reduction in this rate in the presence of an inhibitor.
-
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
CO2-saturated water
-
Assay Buffer: (e.g., 20 mM HEPES or Trizma, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Inhibitor stock solutions (in DMSO)
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (typically 25°C).
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In the stopped-flow instrument, one syringe is loaded with the enzyme solution (containing the pH indicator) and the other with CO2-saturated water. For inhibition assays, the enzyme solution is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) before the reaction.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance curve.
-
The inhibition constant (Ki) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if IC50 values are determined first.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
Inhibitor stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a CA inhibitor in a mouse model.
-
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth is monitored over time compared to a control group.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line known to express CAIX or CAXII (e.g., MDA-MB-231)
-
Matrigel
-
Inhibitor compound
-
Vehicle for administration (e.g., a solution of DMSO, PEG300, Tween 80, and water)
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor cells are harvested and resuspended in a mixture of PBS and Matrigel.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
The inhibitor is administered to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.
-
Tumor volume and mouse body weight are measured every 2-3 days.
-
At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Western Blot Analysis of Signaling Pathways
This technique is used to detect specific proteins in a cell lysate to investigate the effect of inhibitors on signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phosphorylated forms of Akt or total HIF-1α).
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells treated with the inhibitor or vehicle control for various time points.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by CAIX and CAXII, as well as typical experimental workflows.
Safety Operating Guide
Essential Safety and Disposal Procedures for hCAXII-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of hCAXII-IN-1, a potent inhibitor of human carbonic anhydrase XII. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potentially hazardous research chemicals.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols before proceeding with any disposal.
Immediate Safety Precautions
When handling this compound in any form, adhere to the following immediate safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: Handle the solid compound and any solutions in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]
-
Spill Management: In the event of a spill, isolate the area and adhere to your institution's spill cleanup procedures for potentially hazardous materials. For liquid spills, use an absorbent material, and for solid spills, avoid generating dust.[1]
Storage and Handling
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety.
| Storage Condition | Duration |
| Powder at -20°C | 3 years[2] |
| Powder at 4°C | 2 years[2] |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
This product is noted to be stable at room temperature for short periods, such as during shipping.
Step-by-Step Disposal Procedures
The following is a generalized, step-by-step guide for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound should be treated as a hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep solid and liquid waste in separate, designated containers.
Step 2: Waste Collection and Storage
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, leak-proof hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any known associated hazards.
-
Store the container in a designated satellite accumulation area within the laboratory.
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., solutions in DMSO) in a compatible, sealable, and leak-proof hazardous waste container.
-
Label the container with "Hazardous Waste," the chemical name, the solvent used (e.g., "in DMSO"), and the estimated concentration.
-
Ensure the container is kept closed when not in use and stored in secondary containment to prevent spills.
Contaminated Materials:
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed directly into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Empty Containers: The original container of this compound, even if seemingly empty, should be disposed of as hazardous waste. The first rinse of the container should be collected as hazardous liquid waste. Subsequent rinses may be permissible for disposal as non-hazardous waste, but this must be confirmed with your EHS office. After proper decontamination, deface the original label before disposal.
Step 3: Waste Disposal
-
Contact EHS: Once your hazardous waste containers are full, or according to your institution's pick-up schedule, contact your EHS department to arrange for collection.
-
Prohibited Disposal Methods: NEVER dispose of this compound or its solutions down the drain or in the regular trash. Evaporation is not an acceptable method of disposal for hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
